4-Chloro-3-methylbut-1-yne
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
63150-17-4 |
|---|---|
Molecular Formula |
C5H7Cl |
Molecular Weight |
102.56 g/mol |
IUPAC Name |
4-chloro-3-methylbut-1-yne |
InChI |
InChI=1S/C5H7Cl/c1-3-5(2)4-6/h1,5H,4H2,2H3 |
InChI Key |
UTRVPGKFJHDJKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C#C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Chloro-Methyl-Butynes
A Note on Isomers: This technical guide addresses the chemical properties of 4-Chloro-3-methylbut-1-yne. It is critical to note that publicly available, experimentally-derived data for this specific isomer is limited. In contrast, its structural isomer, 3-Chloro-3-methyl-1-butyne, is well-characterized. To provide a comprehensive resource for researchers, this document presents the available information for this compound and supplements it with detailed data for the more thoroughly documented 3-Chloro-3-methyl-1-butyne, clearly differentiating between the two.
This compound
This compound is a halogenated alkyne with the terminal triple bond that is of interest in organic synthesis.[1] As a primary chloride, its reactivity is distinct from its tertiary chloride isomer.
Core Chemical Properties
The following table summarizes the known identifying information for this compound.
| Property | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 63150-17-4[2][3] |
| Molecular Formula | C₅H₇Cl[3] |
| Molecular Weight | 102.56 g/mol [2][4] |
| Canonical SMILES | CC(CCl)C#C[2] |
Reactivity and Synthetic Applications
This compound is a versatile building block in organic synthesis. Its reactivity is characterized by the presence of both a terminal alkyne and a primary alkyl chloride.[1]
Key Reactions:
-
Nucleophilic Substitution: The primary chloride is susceptible to substitution by a variety of nucleophiles.
-
Addition Reactions: The terminal alkyne can undergo addition reactions.[1]
-
Coupling Reactions: The alkyne functionality allows for participation in various coupling reactions, such as copper-catalyzed couplings, to form more complex molecules.[1]
Its utility is noted in the synthesis of pharmaceuticals and in material science.[1]
General Synthetic Approaches
The synthesis of this compound can be approached through several general methods[1]:
-
Direct Halogenation: The controlled chlorination of 3-methylbutyne.
-
Dehydrohalogenation: Elimination from a suitable precursor like 4-chloro-3-methylbutanol.
The following diagram illustrates a generalized synthetic pathway.
3-Chloro-3-methyl-1-butyne
3-Chloro-3-methyl-1-butyne is a well-studied isomer of this compound, featuring a tertiary chloride. This structural difference significantly influences its physical properties and reactivity.
Core Chemical Properties
The following table summarizes the key chemical and physical properties of 3-Chloro-3-methyl-1-butyne.
| Property | Value |
| IUPAC Name | 3-chloro-3-methylbut-1-yne[5] |
| CAS Number | 1111-97-3[4][5] |
| Molecular Formula | C₅H₇Cl[4][6] |
| Molecular Weight | 102.56 g/mol [4][6][7] |
| Boiling Point | 73-75 °C[6][7] |
| Melting Point | -61 °C[6][7] |
| Density | 0.913 g/mL at 25 °C[6][7] |
| Refractive Index | n20/D 1.418[6][7] |
| Canonical SMILES | CC(C)(C#C)Cl[4] |
Reactivity and Synthetic Applications
As a tertiary propargylic chloride, 3-Chloro-3-methyl-1-butyne is a valuable reagent in organic synthesis, particularly for introducing the gem-dimethylpropargyl group.[4]
Key Reactions:
-
Nucleophilic Substitution: It readily undergoes nucleophilic substitution reactions.[4]
-
Alkylation: It is used to alkylate compounds such as methanol, ethanol, and amines to form the corresponding propargylic ethers and amines.[6]
It serves as a building block in the synthesis of various complex molecules.[4]
Experimental Protocol: A Note on Synthesis
The following diagram outlines a logical workflow for a generic synthesis and purification of a chloro-methyl-butyne.
Safety and Handling
Both this compound and its isomer are reactive chemical intermediates and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For 3-Chloro-3-methyl-1-butyne, it is noted as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[5][7][8] It is recommended to store this chemical in a cool, dry place, away from heat and open flames.[8]
Concluding Remarks for Researchers
While this compound presents an interesting synthetic building block, the lack of extensive characterization in public databases suggests that researchers may need to perform their own detailed analyses. The data available for the isomeric 3-Chloro-3-methyl-1-butyne provides a useful reference point for the chemical class, but care must be taken not to extrapolate these properties directly. The distinct structural features of the primary versus tertiary chloride will govern their respective reactivity profiles. As with any research chemical, a thorough review of the available safety information and careful experimental design are paramount.
References
- 1. Buy this compound | 63150-17-4 [smolecule.com]
- 2. 1-Butyne, 4-chloro-3-methyl- | C5H7Cl | CID 112625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-Butyne, 3-chloro-3-methyl- | C5H7Cl | CID 70679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-CHLORO-3-METHYL-1-BUTYNE | 1111-97-3 [chemicalbook.com]
- 7. 3-Chloro-3-methyl-1-butyne 97 1111-97-3 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Chloro-3-methylbut-1-yne: Structure, Bonding, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, bonding, and synthetic approaches for 4-chloro-3-methylbut-1-yne (CAS No. 63150-17-4). Due to the limited availability of experimental data in peer-reviewed literature for this specific isomer, this document combines established chemical principles with computational data to offer valuable insights for its application in organic synthesis and drug discovery.
Molecular Structure and Bonding
This compound is a halogenated terminal alkyne with the chemical formula C₅H₇Cl.[1] The molecule features a four-carbon butyne chain with a terminal triple bond between C1 and C2. A methyl group is attached to the chiral center at C3, and a chlorine atom is bonded to the C4 carbon, forming a primary alkyl chloride.
The bonding within the molecule is characterized by:
-
sp-hybridized carbons (C1 and C2): The terminal alkyne function comprises two sp-hybridized carbon atoms, resulting in a linear geometry for the C≡C-H fragment. The triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds, making this region of the molecule electron-rich and susceptible to addition reactions.
-
sp³-hybridized carbons (C3 and C4): The C3 and C4 carbons are sp³-hybridized, resulting in a tetrahedral geometry around these atoms. The C3 carbon is a chiral center.
-
Polar C-Cl Bond: The bond between the C4 carbon and the chlorine atom is polar covalent, with the electron density shifted towards the more electronegative chlorine atom. This polarity makes the C4 carbon electrophilic and susceptible to nucleophilic substitution reactions.
The presence of both a terminal alkyne and a primary alkyl chloride functionality makes this compound a versatile building block in organic synthesis.
Molecular Properties
The following table summarizes the key computed molecular properties of this compound. It is important to note that these are computationally derived and may differ from experimental values.
| Property | Value | Source |
| Molecular Formula | C₅H₇Cl | [1] |
| Molecular Weight | 102.56 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 63150-17-4 | [1][2] |
| Canonical SMILES | CC(CCl)C#C | [1][2] |
| InChI Key | UTRVPGKFJHDJKE-UHFFFAOYSA-N | [1][2] |
| XLogP3-AA (Computed) | 1.7 | [2] |
| Exact Mass | 102.0236279 u | [1] |
| Monoisotopic Mass | 102.0236279 u | [1] |
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
≡C-H: A signal around 2.0-2.5 ppm (alkynyl proton).
-
-CH(CH₃)-: A multiplet signal.
-
-CH₂Cl: A doublet of doublets.
-
-CH₃: A doublet signal.
-
-
¹³C NMR:
-
≡C-H and -C≡: Signals in the range of 65-90 ppm.
-
-CH(CH₃)-: A signal for the chiral carbon.
-
-CH₂Cl: A signal for the carbon attached to chlorine.
-
-CH₃: A signal for the methyl carbon.
-
-
Infrared (IR) Spectroscopy:
-
≡C-H stretch: A sharp, strong band around 3300 cm⁻¹.
-
C≡C stretch: A weaker band around 2100-2150 cm⁻¹.
-
C-H sp³ stretch: Bands in the 2850-3000 cm⁻¹ region.
-
C-Cl stretch: A band in the 600-800 cm⁻¹ region.
-
Experimental Protocols: Synthesis of this compound
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce. However, a plausible synthetic route would involve the chlorination of 3-methyl-1-butyne. General methods for such transformations have been reported.[1]
Proposed Synthesis Workflow: Chlorination of 3-Methyl-1-butyne
The following diagram illustrates a logical workflow for the synthesis of this compound from 3-methyl-1-butyne via a free-radical chlorination reaction.
Caption: Proposed workflow for the synthesis of this compound.
Methodology
-
Reaction Setup: To a solution of 3-methyl-1-butyne in a suitable solvent such as carbon tetrachloride, add N-chlorosuccinimide (NCS) as the chlorinating agent.
-
Initiation: Add a catalytic amount of a radical initiator, for example, azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere to initiate the radical chain reaction. The reaction progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is filtered off. The filtrate is then washed with water and brine to remove any remaining water-soluble impurities.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by fractional distillation, to yield pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Reactivity and Applications in Drug Development
The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules.[1]
Key Reactions
-
Nucleophilic Substitution: The primary chloride is susceptible to Sₙ2 reactions with a variety of nucleophiles (e.g., amines, alkoxides, cyanides), allowing for the introduction of diverse functional groups at the C4 position.
-
Alkyne Chemistry: The terminal alkyne can undergo reactions such as:
-
Deprotonation and Alkylation: Treatment with a strong base (e.g., n-BuLi or NaNH₂) generates a terminal acetylide, which can act as a nucleophile.
-
Coupling Reactions: Participation in metal-catalyzed coupling reactions (e.g., Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings) to form more complex alkynyl structures.
-
Addition Reactions: The triple bond can undergo addition reactions with various reagents.
-
The following diagram illustrates the logical relationship of the reactive sites of this compound.
Caption: Reactivity sites of this compound.
The ability to selectively perform reactions at either the alkyl chloride or the alkyne terminus, or to utilize both in a sequential manner, provides a powerful tool for the construction of complex molecular architectures relevant to pharmaceutical compounds and material science.[1]
References
Synthesis of 4-Chloro-3-methylbut-1-yne from 3-Methylbutyne: A Technical Overview and Examination of Synthetic Challenges
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-chloro-3-methylbut-1-yne, a valuable building block in organic chemistry, from 3-methylbutyne presents notable synthetic challenges primarily due to the inherent reactivity of the starting material. While direct halogenation is a potential route, achieving high selectivity for the primary carbon is difficult, often leading to a mixture of products. This guide provides a comprehensive analysis of this synthetic challenge and offers a detailed protocol for a related, more selective transformation.
The Challenge of Direct Chlorination of 3-Methylbutyne
Direct chlorination of 3-methylbutyne to produce this compound is theoretically possible via a free-radical halogenation pathway.[1] However, this method is often hampered by a lack of selectivity. Free-radical chlorination of alkanes typically proceeds with a relative reactivity order of tertiary > secondary > primary C-H bonds.[2] While this preference exists, chlorination is generally a highly reactive and less selective process compared to bromination.[3]
In the case of 3-methylbutyne, there are two primary sites for substitution: the primary carbons of the methyl groups and the tertiary carbon. This can lead to a mixture of this compound and 3-chloro-3-methylbut-1-yne. Furthermore, the presence of the alkyne functionality introduces the possibility of addition reactions as an undesired side pathway. Controlled conditions are necessary to minimize over-reaction and the formation of multiple byproducts.[1]
Due to these selectivity issues, a more reliable and higher-yielding approach often involves a multi-step synthesis or the use of a different starting material that allows for more controlled introduction of the chlorine atom.
Alternative and More Selective Synthesis: 3-Chloro-3-methylbut-1-yne from 2-Methyl-3-butyn-2-ol
A well-established and selective method for producing a closely related isomer is the synthesis of 3-chloro-3-methylbut-1-yne from 2-methyl-3-butyn-2-ol. This reaction proceeds via a nucleophilic substitution pathway and offers high yields of the desired product.
Reaction Data
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-3-butyn-2-ol | [4] |
| Product | 3-Chloro-3-methylbut-1-yne | [4] |
| Reagents | Concentrated Hydrochloric Acid, Zinc Chloride, Polyethylene Glycol 600, Sulfuric Acid | [4] |
| Yield | 95% | [4] |
| Purity | 99% | [4] |
| Reaction Temperature | 0-5°C | [4] |
Experimental Protocol
The synthesis of 3-chloro-3-methylbut-1-yne from 2-methyl-3-butyn-2-ol is typically carried out as follows:
-
Reactor Setup : A chlorination reactor equipped with a reflux condensing unit is cooled to 10°C.
-
Reagent Addition : Concentrated hydrochloric acid, zinc chloride, and polyethylene glycol 600 are sequentially added to the reaction vessel.
-
Preparation of Starting Material : 2-methyl-3-butyn-2-ol is mixed with sulfuric acid.
-
Reaction Initiation : The reactor temperature is lowered to 0°C. The 2-methyl-3-butyn-2-ol and sulfuric acid mixture is then added dropwise to the reaction vessel.
-
Reaction Maintenance : The reaction temperature is maintained at 0°C for 2 hours during the addition, and then between 0 and 5°C for an additional 2 hours after the addition is complete.
-
Workup : Upon completion, the reaction mixture is transferred to a washing kettle. The mixture is stirred and then allowed to stand for layering.
-
Product Isolation : The aqueous layer is separated, and the organic layer is transferred to an extraction kettle.
-
Purification : The crude product is filtered and dried to yield 3-chloro-3-methylbut-1-yne.[4]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 3-chloro-3-methylbut-1-yne.
Caption: Simplified reaction mechanism for the formation of 3-chloro-3-methylbut-1-yne.
References
An In-depth Technical Guide to 4-Chloro-3-methylbut-1-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Chloro-3-methylbut-1-yne. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Chemical Identity and Properties
This compound is a halogenated alkyne with the IUPAC name This compound .[1] Its chemical structure consists of a butyne backbone with a methyl group at the third carbon and a chlorine atom at the fourth carbon. The terminal alkyne group makes it a versatile building block in organic synthesis.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₇Cl[1]
-
Molecular Weight: 102.56 g/mol
-
SMILES: CC(CCl)C#C
-
InChI Key: UTRVPGKFJHDJKE-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 102.56 g/mol | PubChem |
| Boiling Point | 108.8 °C at 760 mmHg | ChemSrc |
| Density | 0.962 g/cm³ | ChemSrc |
| Flash Point | 15.6 °C | ChemSrc |
| Refractive Index | 1.435 | ChemSrc |
| XLogP3 | 1.7 | PubChem |
Note: Some physical properties are predicted and may vary slightly from experimental values.
Spectroscopic Data
-
¹H NMR: Expected signals would include a doublet for the methyl protons, a multiplet for the methine proton, a doublet for the methylene protons adjacent to the chlorine, and a singlet for the acetylenic proton.
-
¹³C NMR: Expected signals would correspond to the five distinct carbon atoms: the two sp-hybridized carbons of the alkyne, the chiral methine carbon, the methyl carbon, and the chloromethyl carbon.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the chlorination of a suitable precursor.[4]
Representative Experimental Protocol: Chlorination of 3-Methyl-1-butyne
This protocol is a representative procedure based on general methods for the allylic and propargylic chlorination of hydrocarbons.
Objective: To synthesize this compound from 3-Methyl-1-butyne.
Reagents:
-
3-Methyl-1-butyne
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (initiator)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Methyl-1-butyne (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Chemical Reactivity and Applications
This compound is a valuable intermediate in organic synthesis due to its reactive functional groups.[4] The primary modes of reactivity involve the terminal alkyne and the alkyl chloride.
Nucleophilic Substitution
The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.
Addition to the Alkyne
The carbon-carbon triple bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.
Coupling Reactions
The terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling, to form more complex molecules. This is particularly useful in the synthesis of pharmaceutical intermediates and other fine chemicals.[4]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry place away from ignition sources. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a versatile chemical intermediate with significant potential in organic synthesis. Its dual reactivity at the alkyl chloride and terminal alkyne functionalities makes it a valuable building block for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. Further research into its applications is warranted to fully explore its synthetic utility.
References
In-Depth Technical Guide: The Properties and Applications of CAS Number 63150-17-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of the compound identified by CAS number 63150-17-4, chemically known as 4-chloro-3-methylbut-1-yne. While this compound itself is not documented as a therapeutic agent, its significance lies in its role as a versatile chemical intermediate in the synthesis of complex organic molecules. This guide will focus on its known properties and its potential applications as a building block in medicinal chemistry, particularly in the development of kinase inhibitors. Due to the limited public information on specific, named drugs synthesized directly from this intermediate, this document will detail its general reactivity and potential synthetic pathways toward bioactive scaffolds.
Chemical and Physical Properties
This compound is a halogenated alkyne with a unique structural arrangement that makes it a valuable reagent in organic synthesis. The presence of both a terminal alkyne and a secondary chloride offers two distinct points for chemical modification.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value | Reference |
| CAS Number | 63150-17-4 | [1][2][3] |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C5H7Cl | [1][2] |
| Molecular Weight | 102.56 g/mol | [1][2] |
| Density | 0.962 g/cm³ | |
| Boiling Point | 108.8 °C at 760 mmHg | |
| Flash Point | 15.6 °C | |
| LogP | 1.49 | |
| Canonical SMILES | CC(CCl)C#C | [1] |
| InChI Key | UTRVPGKFJHDJKE-UHFFFAOYSA-N | [1] |
Reactivity and Synthetic Applications
The chemical utility of this compound stems from the reactivity of its two functional groups: the terminal alkyne and the secondary alkyl chloride. These sites allow for a variety of chemical transformations, making it a valuable precursor for creating more complex molecular architectures.[1]
Reactions of the Terminal Alkyne
The terminal alkyne can participate in several key reactions, including:
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. This is a powerful method for constructing complex aromatic and unsaturated systems.
-
Click Chemistry: The alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, which are important scaffolds in medicinal chemistry.
-
Alkynylation Reactions: The acetylenic proton can be deprotonated with a strong base to form a metal acetylide, which can then act as a nucleophile to attack various electrophiles, such as aldehydes, ketones, and alkyl halides.
Reactions of the Alkyl Chloride
The secondary chloride is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including amines, azides, and thiols. This reactivity is crucial for building the core structures of many bioactive molecules.
Potential in the Synthesis of Kinase Inhibitors
The general synthetic utility of this compound suggests its potential role as a starting material in the synthesis of heterocyclic compounds that form the core of many kinase inhibitors. For instance, the reaction of this compound with nitrogen-containing heterocycles, such as pyrimidines, could lead to the formation of substituted pyrrolopyrimidines, a common scaffold in Janus kinase (JAK) inhibitors.
Hypothetical Experimental Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a hypothetical workflow for the synthesis of a generic kinase inhibitor scaffold using this compound as a starting material. This is a conceptual representation and does not correspond to a specific, known reaction pathway.
Caption: Hypothetical synthesis of a kinase inhibitor scaffold.
Potential Signaling Pathways of Derived Compounds
Given the potential for this compound to be a precursor for kinase inhibitors, the resulting compounds could modulate various signaling pathways critical in disease. For example, if used in the synthesis of JAK inhibitors, the final compound could interfere with the JAK-STAT signaling pathway.
The JAK-STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors, playing a key role in the immune system. Inhibition of this pathway can be therapeutic in autoimmune diseases and certain cancers.
Caption: Potential inhibition of the JAK-STAT signaling pathway.
Conclusion
CAS number 63150-17-4, or this compound, is a chemical intermediate with significant potential in the field of medicinal chemistry. Its dual reactivity allows for the construction of complex molecular scaffolds that are relevant to the development of new therapeutic agents, particularly kinase inhibitors. While detailed public information on its direct incorporation into marketed drugs is scarce, its properties make it a valuable tool for synthetic chemists in the pharmaceutical industry. Further research and publication of synthetic routes utilizing this compound would be beneficial for the scientific community.
References
Physical and chemical properties of 4-Chloro-3-methylbut-1-yne
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Chloro-3-methylbut-1-yne. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of published data for this specific compound, some information is presented based on general chemical principles and data from its isomer, 3-Chloro-3-methylbut-1-yne, with appropriate caveats.
Chemical Identity and Physical Properties
This compound is a halogenated alkyne with the chemical formula C₅H₇Cl.[1] Its core structure consists of a butyne chain with a methyl group at the third carbon and a chlorine atom at the fourth carbon.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 63150-17-4 | [2][3] |
| Molecular Formula | C₅H₇Cl | [1] |
| Molecular Weight | 102.56 g/mol | [1] |
| Boiling Point | 108.8°C at 760 mmHg | |
| Density | 0.962 g/cm³ | |
| Flash Point | 15.6°C | |
| SMILES | CC(CCl)C#C | [1] |
| InChI | InChI=1S/C5H7Cl/c1-3-5(2)4-6/h1,5H,4H2,2H3 | [1] |
Chemical Reactivity and Synthesis
The reactivity of this compound is dictated by its two primary functional groups: the terminal alkyne and the primary alkyl chloride. The terminal alkyne can participate in various reactions, including deprotonation to form an acetylide, hydrosilylation, and coupling reactions. The presence of the chlorine atom allows for nucleophilic substitution reactions.
General Synthesis Routes
-
Halogenation of an Alcohol: This would involve the conversion of the corresponding alcohol, 3-methyl-1-butyn-4-ol, to the chloride using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride.
-
Radical Halogenation of an Alkyne: Direct chlorination of 3-methyl-1-butyne at the allylic position could potentially yield the desired product, though this method may suffer from a lack of selectivity.
A patent for a related compound, 4-chloro-3-methyl-2-butenyl phenyl sulfide, describes a multi-step synthesis starting from isoprene.[4] This suggests that building the carbon skeleton with the desired functionalities in a controlled manner is a feasible approach.
Experimental Protocols
Specific, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain based on the conducted search. Researchers interested in working with this compound would need to adapt general procedures for the synthesis of chlorinated alkynes. A general workflow is proposed in the diagram below.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent reaction of this compound.
Caption: Generalized workflow for the synthesis and potential reactions of this compound.
Safety Information
A specific Safety Data Sheet (SDS) for this compound was not found. However, based on the data for its isomer, 3-Chloro-3-methyl-1-butyne, and the general properties of halogenated organic compounds, it should be handled with care in a well-ventilated fume hood.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is expected to be flammable and potentially harmful if inhaled, ingested, or in contact with skin.
Conclusion
This compound is a chemical compound with potential applications in organic synthesis. While its basic chemical identity and some physical properties have been reported, there is a notable lack of detailed experimental protocols and comprehensive safety data in the readily available scientific literature. Researchers planning to work with this compound should proceed with caution and may need to dedicate resources to developing and validating their own procedures for its synthesis, purification, and handling. The information provided in this guide serves as a foundational resource for such endeavors.
References
- 1. 1-Butyne, 4-chloro-3-methyl- | C5H7Cl | CID 112625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 63150-17-4 [chemicalbook.com]
- 4. METHOD OF PREPARING 4-CHLORO-3-METHYL-2-BUTENYLPHENYL SULFIDE, DI(4-CHLORO-3-METHYL-2-BUTENYL)SULFIDE AND DI(4-CHLORO-3-METHYL-2-BUTENYL)SULFONE FOR SYNTHESIS OF NATURAL CAROTENOID PRODUCTS - Patent 1448517 [data.epo.org]
- 5. guidechem.com [guidechem.com]
Spectroscopic Profile of 4-Chloro-3-methylbut-1-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Chloro-3-methylbut-1-yne (CAS RN: 63150-17-4). Due to the limited availability of experimentally derived public data for this specific compound, this guide synthesizes predicted spectroscopic data based on established principles of organic spectroscopy. It includes predicted data for Infrared (IR) Spectroscopy, ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, ¹³C NMR Spectroscopy, and Mass Spectrometry (MS). Furthermore, this document outlines generalized experimental protocols for acquiring such data. A logical workflow for spectroscopic analysis is presented visually using a Graphviz diagram. This guide serves as a valuable resource for researchers utilizing this compound in synthesis and drug development, enabling them to anticipate spectral features and design appropriate analytical methodologies.
Introduction
This compound is a halogenated alkyne of interest in organic synthesis due to its reactive functional groups. The presence of a terminal alkyne, a chiral center, and a primary chloride offers multiple avenues for synthetic transformations. Accurate spectroscopic characterization is paramount for verifying the identity and purity of this compound in any research or development setting. This guide provides an in-depth summary of its expected spectroscopic data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| ≡C-H stretch | ~3300 | Strong, Sharp | Characteristic of a terminal alkyne. |
| C≡C stretch | ~2120 | Medium to Weak | Often weak or absent in symmetrical alkynes, but expected to be observable here. |
| C-H stretch (sp³) | 2950-2850 | Medium to Strong | Arising from the methyl and methine groups. |
| C-Cl stretch | 800-600 | Strong | Characteristic absorption for alkyl chlorides. |
Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (≡C-H) | ~2.5 | Doublet | ~2-3 | 1H |
| H3 (-CH-) | ~3.0 | Multiplet | - | 1H |
| H4 (-CH₂Cl) | ~3.7 | Doublet of Doublets | ~11, ~6 | 2H |
| H5 (-CH₃) | ~1.4 | Doublet | ~7 | 3H |
Note: Predicted chemical shifts are for a CDCl₃ solvent and can vary with solvent and concentration.
Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (≡C-H) | ~70 |
| C2 (-C≡) | ~85 |
| C3 (-CH-) | ~40 |
| C4 (-CH₂Cl) | ~50 |
| C5 (-CH₃) | ~20 |
Note: Predicted chemical shifts are for a CDCl₃ solvent and can vary with solvent and concentration.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 102/104 | 3:1 | [M]⁺, Molecular ion peak with isotopic pattern for one chlorine atom. |
| 87/89 | Variable | [M - CH₃]⁺ |
| 67 | Variable | [M - Cl]⁺ |
| 53 | Variable | [M - CH₂Cl]⁺ |
Note: Fragmentation patterns can be complex and are influenced by the ionization method.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument-specific parameters should be optimized by the operator.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of neat liquid this compound is prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is acquired.
-
The sample is placed in the spectrometer's sample compartment.
-
The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR Data Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse ¹H experiment is performed.
-
Key parameters include an appropriate pulse width (e.g., 90°), a relaxation delay of 1-5 seconds, and a sufficient number of scans for good signal-to-noise.
-
-
¹³C NMR Data Acquisition:
-
A standard proton-decoupled ¹³C experiment is performed.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS (0 ppm).
Mass Spectrometry (MS)
-
Sample Preparation: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC). For direct infusion, a dilute solution in a volatile solvent (e.g., methanol or acetonitrile) is prepared.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.
-
Data Acquisition (EI mode):
-
The sample is vaporized and enters the ion source.
-
It is bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated and separated by the mass analyzer.
-
The detector records the abundance of ions at each mass-to-charge (m/z) ratio.
-
-
Data Processing: The mass spectrum is plotted as relative intensity versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While the presented data is predictive, it offers valuable insights for researchers working with this compound. The outlined experimental protocols provide a starting point for the acquisition of empirical data, which is essential for rigorous chemical characterization. The integration of data from multiple spectroscopic techniques, as illustrated in the workflow diagram, is crucial for the unambiguous confirmation of the chemical structure.
An In-depth Technical Guide to the Reactivity and Stability of 4-Chloro-3-methylbut-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methylbut-1-yne, with the CAS number 63150-17-4, is a bifunctional organic molecule that holds potential as a versatile building block in organic synthesis.[1][2][3][4] Its structure incorporates two key reactive sites: a terminal alkyne and a primary alkyl chloride. This unique combination allows for a range of chemical transformations, making it a molecule of interest for the construction of more complex chemical entities in pharmaceutical and materials science applications.[3] This guide provides a comprehensive overview of the known reactivity and stability of this compound, drawing from available chemical data and the general principles of haloalkyne chemistry.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is primarily derived from computational models and chemical supplier information.
| Property | Value | Source |
| CAS Number | 63150-17-4 | [1][2][3][4] |
| Molecular Formula | C₅H₇Cl | [1][2][4] |
| Molecular Weight | 102.56 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CC(CCl)C#C | [2] |
| InChI Key | UTRVPGKFJHDJKE-UHFFFAOYSA-N | [2] |
| XLogP3-AA | 1.7 | [2] |
| Boiling Point | 108.8 °C at 760 mmHg (Predicted) | |
| Density | 0.962 g/cm³ (Predicted) |
Reactivity
The reactivity of this compound is dominated by the chemistry of its two functional groups: the terminal alkyne and the primary alkyl chloride. These sites can react independently, allowing for a stepwise functionalization of the molecule.
Nucleophilic Substitution Reactions
The primary alkyl chloride moiety is susceptible to nucleophilic substitution reactions (Sₙ2). A variety of nucleophiles can displace the chloride ion, leading to the formation of a new carbon-nucleophile bond. This makes this compound a useful reagent for introducing the 3-methylbut-1-ynyl group into other molecules.
A general workflow for a nucleophilic substitution reaction is depicted below.
Caption: General workflow for nucleophilic substitution.
Common nucleophiles that are expected to react with this compound include:
-
Amines: Primary and secondary amines can be used to synthesize propargylamines.
-
Alcohols and Phenols: In the presence of a base, these can form the corresponding ethers.
-
Thiols: Thiolates will react to form thioethers.
-
Cyanide: The cyanide ion is a good nucleophile for introducing a nitrile group.
-
Azides: Azide ions can be used to form organic azides, which are precursors to amines or can be used in "click" chemistry.
The reactivity of halogenoalkanes in Sₙ2 reactions is dependent on the nature of the halogen, with the reactivity order being I > Br > Cl > F. The carbon-chlorine bond is relatively strong, so forcing conditions (e.g., elevated temperatures) may be necessary to achieve reasonable reaction rates.
Reactions of the Terminal Alkyne
The terminal alkyne in this compound is a versatile functional group that can undergo a variety of transformations, most notably coupling reactions and additions.
The terminal alkyne can participate in several important carbon-carbon bond-forming reactions. These reactions are fundamental in the synthesis of more complex molecules.
-
Sonogashira Coupling: This is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes.
-
Copper-Catalyzed Coupling Reactions: As indicated in some sources, copper(I) chloride can facilitate coupling reactions involving this compound.[3] This could refer to Glaser coupling (homocoupling of terminal alkynes to form diynes) or other copper-mediated cross-coupling reactions.
The logical pathway for a Sonogashira coupling reaction is illustrated in the diagram below.
Caption: Sonogashira coupling logical pathway.
The carbon-carbon triple bond can undergo electrophilic addition reactions. For example, hydrogen halides (HX) or water can add across the triple bond, typically following Markovnikov's rule.
Synthesis
-
Direct Halogenation: This would involve the chlorination of 3-methylbutyne.[3] Careful control of reaction conditions would be necessary to achieve selective monochlorination at the primary carbon and to avoid side reactions.
-
Dehydrohalogenation: Synthesis could potentially be achieved through the dehydrohalogenation of a suitable dihalo-precursor.
-
From the Corresponding Alcohol: A common method for preparing alkyl chlorides is the reaction of the corresponding alcohol (3-methyl-1-butyn-4-ol) with a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid, possibly with a catalyst.
A conceptual workflow for the synthesis from the corresponding alcohol is presented below.
Caption: Synthesis from 3-methyl-1-butyn-4-ol workflow.
Stability and Handling
Detailed stability studies specifically for this compound are not widely published. However, based on the chemistry of similar compounds, several stability considerations can be inferred.
-
Thermal Stability: Haloalkynes can be thermally sensitive and may decompose upon heating. It is advisable to store the compound at reduced temperatures.
-
Light Sensitivity: Similar to many halogenated organic compounds, this compound may be sensitive to light. Storage in amber bottles or in the dark is recommended.
-
Incompatibilities: This compound is expected to be incompatible with strong oxidizing agents, strong bases, and strong acids. Reactions with bases could lead to dehydrohalogenation.
-
Moisture Sensitivity: While not explicitly stated, it is good practice to handle reactive halogenated compounds under anhydrous conditions to prevent hydrolysis or other water-mediated side reactions.
Disclaimer: The information provided in this guide is based on publicly available data and general principles of organic chemistry. Due to a lack of detailed, peer-reviewed experimental studies on this compound, this document should be used for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and after consulting a comprehensive, compound-specific Safety Data Sheet (SDS).
References
Theoretical Investigations of 4-Chloro-3-methylbut-1-yne: A Review of Available Data
This technical guide aims to provide a summary of the existing information on 4-Chloro-3-methylbut-1-yne and to frame the context for potential future theoretical studies. Due to the absence of specific computational chemistry papers on this molecule, this document will, by necessity, focus on its general properties and the methodologies that would be employed for such a theoretical investigation.
Molecular Identity and Known Properties
This compound is a halogenated alkyne with the chemical formula C₅H₇Cl. Its structure consists of a butyne backbone with a methyl group at the third carbon and a chlorine atom attached to the fourth carbon.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₇Cl |
| Molecular Weight | 102.56 g/mol |
| CAS Number | 63150-17-4 |
| Canonical SMILES | CC(CCl)C#C |
| InChI Key | UTRVPGKFJHDJKE-UHFFFAOYSA-N |
| Computed XLogP3-AA | 1.7 |
Data sourced from publicly available chemical databases.
Potential Avenues for Theoretical Investigation
A thorough theoretical study of this compound would provide valuable insights into its chemical behavior. The following sections outline the standard computational protocols that would be applied.
A standard approach to investigate the theoretical properties of a molecule like this compound would involve quantum chemical calculations, most commonly using Density Functional Theory (DFT).
Protocol for a Typical DFT Calculation:
-
Software Selection: A widely used computational chemistry software package such as Gaussian, ORCA, or Spartan would be employed.
-
Method Selection: A suitable DFT functional, for example, B3LYP or M06-2X, would be chosen. These functionals provide a good balance between accuracy and computational cost for organic molecules.
-
Basis Set Selection: A basis set such as 6-311+G(d,p) would be appropriate to accurately describe the electronic structure of the molecule, including the effects of polarization and diffuse functions, which are important for halogenated compounds.
-
Geometry Optimization: The initial structure of this compound would be optimized to find the lowest energy conformation.
-
Frequency Calculation: A frequency calculation would be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared) spectrum.
-
Property Calculations: Various molecular properties, including bond lengths, bond angles, dihedral angles, Mulliken atomic charges, and the dipole moment, would be calculated from the optimized geometry.
The logical workflow for a comprehensive theoretical study is depicted in the following diagram.
An In-depth Technical Guide to 4-Chloro-3-methylbut-1-yne: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-methylbut-1-yne, a halogenated alkyne of interest in organic synthesis. While the specific historical details of its initial discovery are not prominently documented in publicly accessible literature, its synthesis and properties can be understood within the broader context of chloroalkyne chemistry developed in the mid-20th century. This document outlines the compound's physical and chemical properties, proposes detailed experimental protocols for its synthesis based on established methodologies, and presents key reaction pathways and experimental workflows through structured diagrams.
Introduction
This compound is a chemical compound with the molecular formula C₅H₇Cl.[1] It belongs to the family of halogenated alkynes, which are valuable intermediates in organic synthesis due to the reactivity of both the carbon-carbon triple bond and the carbon-halogen bond. These functionalities allow for a variety of chemical transformations, making it a potential building block in the synthesis of pharmaceuticals and specialty materials. This guide serves as a technical resource for researchers, providing available data and outlining practical synthetic approaches.
Discovery and History
The precise first synthesis of this compound is not well-documented in seminal publications. However, the study of chloroalkynes and related propargyl chlorides has a rich history. Early investigations into the synthesis and reactions of similar compounds date back to the mid-20th century. For instance, the isomeric compound, 3-chloro-3-methyl-1-butyne, was the subject of mechanistic studies in the late 1960s, indicating that the synthesis and handling of such molecules were of academic interest during that period. It is plausible that this compound was first synthesized during this era of exploration into the reactivity of acetylenic compounds.
The general synthetic routes to chloroalkynes, such as the chlorination of the corresponding alcohols, were established during this time, providing the foundational chemistry for the preparation of compounds like this compound.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. For comparative purposes, the properties of its isomer, 3-chloro-3-methyl-1-butyne, are also included.
| Property | This compound | 3-chloro-3-methyl-1-butyne |
| CAS Number | 63150-17-4 | 1111-97-3[2][3] |
| Molecular Formula | C₅H₇Cl[1] | C₅H₇Cl[2][3] |
| Molecular Weight | 102.56 g/mol [1] | 102.56 g/mol |
| Boiling Point | 108.8 °C at 760 mmHg | 73-75 °C |
| Density | 0.962 g/cm³ | 0.913 g/mL at 25 °C |
| Refractive Index | 1.435 | n20/D 1.418 |
| Melting Point | Not Reported | -61 °C |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the chlorination of the corresponding primary alcohol, 3-methylbut-1-yn-4-ol. Thionyl chloride (SOCl₂) in the presence of a base like pyridine is a common reagent for this type of transformation.
Proposed Synthesis of this compound
This protocol is based on standard procedures for the conversion of primary alcohols to alkyl chlorides using thionyl chloride.
Reaction:
(CH₃)₂CH(OH)C≡CH + SOCl₂ → (CH₃)₂CH(CH₂Cl)C≡CH + SO₂ + HCl
Materials:
-
3-methylbut-1-yn-4-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 3-methylbut-1-yn-4-ol in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of thionyl chloride in anhydrous diethyl ether from the dropping funnel over a period of 30-60 minutes. A small amount of pyridine is added to catalyze the reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Synthesis of 3-chloro-3-methyl-1-butyne
The synthesis of the isomeric 3-chloro-3-methyl-1-butyne from 2-methyl-3-butyn-2-ol is well-documented.
Reaction:
(CH₃)₂C(OH)C≡CH + HCl → (CH₃)₂C(Cl)C≡CH + H₂O
Materials:
-
2-methyl-3-butyn-2-ol
-
Concentrated hydrochloric acid
-
Calcium chloride
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a separatory funnel, cool concentrated hydrochloric acid in an ice bath.
-
Slowly add 2-methyl-3-butyn-2-ol to the cold acid with gentle shaking.
-
Allow the mixture to stand for a short period, with occasional shaking.
-
Separate the upper organic layer, which contains the product.
-
Wash the organic layer with cold water, followed by a dilute sodium bicarbonate solution, and finally with a saturated calcium chloride solution.
-
Dry the product over anhydrous sodium sulfate.
-
Purify by distillation to obtain 3-chloro-3-methyl-1-butyne.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed synthesis pathway, the general reaction mechanism for chlorination with thionyl chloride, and a typical experimental workflow.
References
Methodological & Application
Application Notes and Protocols: 4-Chloro-3-methylbut-1-yne in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of 4-Chloro-3-methylbut-1-yne, a versatile bifunctional reagent in organic synthesis. Due to its terminal alkyne and primary chloride functionalities, it serves as a valuable building block for the introduction of a substituted butynyl moiety in the construction of more complex molecules, including pharmaceutical intermediates and novel organic materials.[1]
Overview of Reactivity
This compound possesses two key reactive sites: a terminal alkyne and a primary alkyl chloride. This allows for a range of transformations, making it a strategic component in multistep syntheses. The primary reactions include nucleophilic substitution at the chloromethyl group and various transformations of the alkyne, such as coupling reactions and additions.
Key Chemical Reactions:
-
Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, enabling the formation of carbon-heteroatom and carbon-carbon bonds.[1]
-
Coupling Reactions: The terminal alkyne can participate in well-established coupling reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to form larger conjugated systems.
-
Addition Reactions: The triple bond can undergo electrophilic addition of reagents like hydrogen halides.[1]
Below is a diagram illustrating the general reactivity of this compound.
Application Note: Synthesis of a Substituted Alkyne via Nucleophilic Substitution
This section details a representative protocol for a nucleophilic substitution reaction using this compound with a phenolic nucleophile to generate an aryl propargyl ether. Such structures are common motifs in medicinal chemistry and materials science.
Experimental Protocol: Synthesis of 1-methoxy-4-((3-methylbut-1-yn-4-yl)oxy)benzene
Objective: To synthesize 1-methoxy-4-((3-methylbut-1-yn-4-yl)oxy)benzene from 4-methoxyphenol and this compound.
Materials:
-
This compound (MW: 102.56 g/mol )
-
4-Methoxyphenol (MW: 124.14 g/mol )
-
Potassium Carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol )
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for extraction and purification
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.24 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Add 40 mL of anhydrous acetone to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.03 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 56 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with diethyl ether.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ solution and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 1-methoxy-4-((3-methylbut-1-yn-4-yl)oxy)benzene.
Quantitative Data (Representative)
| Parameter | Value |
| Yield | 75-85% |
| Purity (by GC-MS) | >98% |
| Reaction Time | 12 hours |
| Reaction Temperature | 56 °C (Reflux) |
Experimental Workflow and Visualization
The following diagram outlines the key steps in the synthesis and purification of 1-methoxy-4-((3-methylbut-1-yn-4-yl)oxy)benzene.
Safety Information
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its dual reactivity allows for the strategic construction of complex molecular architectures relevant to the pharmaceutical and material science industries. The protocols and data presented here serve as a guide for its application in forming new chemical entities.
References
Application Notes: 4-Chloro-3-methylbut-1-yne as a Versatile Building Block in Pharmaceutical Synthesis
Introduction
4-Chloro-3-methylbut-1-yne and its structural isomers are highly valuable synthetic intermediates in the field of medicinal chemistry. The presence of both a reactive chloroalkane and a terminal alkyne functionality within a small molecular framework allows for diverse chemical transformations, making it a key building block for the synthesis of complex pharmaceutical agents. Its utility is particularly highlighted in the construction of heterocyclic scaffolds and the introduction of unique propargylic moieties into drug candidates. This document provides an overview of its application in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz, a crucial component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.
Key Applications in Pharmaceutical Synthesis
The primary application of building blocks derived from 3-methyl-1-butyne, a close structural relative of this compound, is in the synthesis of the antiretroviral drug Efavirenz. The core structure of Efavirenz contains a chiral propargylic alcohol moiety, which is constructed through the stereoselective addition of a cyclopropylacetylide to a trifluoromethyl ketoaniline derivative. While not a direct use of this compound, the synthesis of the requisite cyclopropylacetylene can be achieved from precursors structurally related to it, demonstrating the synthetic utility of this class of compounds.
Featured Pharmaceutical: Efavirenz
Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase enzyme.[1] By binding to an allosteric site on the enzyme, Efavirenz induces a conformational change that inhibits its DNA polymerase activity, thereby preventing the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle.[2]
Experimental Protocols
This section details the synthetic protocols for the preparation of Efavirenz, starting from the synthesis of the key intermediate, cyclopropylacetylene, which can be conceptually derived from butyne precursors.
Protocol 1: Synthesis of Cyclopropylacetylene
A plausible synthetic route to cyclopropylacetylene, a key fragment in the synthesis of Efavirenz, can be adapted from known procedures starting from cyclopropyl methyl ketone. This multi-step synthesis involves the formation of a vinylidene dichloride followed by elimination.
Experimental Workflow for Cyclopropylacetylene Synthesis
Caption: Synthetic workflow for Cyclopropylacetylene.
Methodology:
-
Synthesis of 1,1-Dichloro-2-cyclopropylethene: Cyclopropyl methyl ketone is reacted with phosphorus pentachloride (PCl₅) to yield 1,1-dichloro-2-cyclopropylethene. The reaction is typically carried out in an inert solvent.
-
Synthesis of Cyclopropylacetylene: The resulting 1,1-dichloro-2-cyclopropylethene is treated with a strong base, such as methyl lithium (MeLi), at low temperatures (e.g., -30°C to 0°C) to induce elimination and form cyclopropylacetylene.[3] The reaction progress can be monitored by ¹H-NMR.[3]
Protocol 2: Synthesis of (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (Key Efavirenz Intermediate)
This protocol describes the crucial enantioselective addition of lithium cyclopropylacetylide to 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone.
Experimental Workflow for Chiral Alcohol Intermediate Synthesis
Caption: Synthesis of the key chiral alcohol intermediate for Efavirenz.
Methodology:
-
Formation of Lithium Cyclopropylacetylide: Cyclopropylacetylene is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78°C). A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to generate the lithium cyclopropylacetylide in situ.
-
Enantioselective Addition: To the solution of lithium cyclopropylacetylide, a solution of 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone is added. The reaction is typically mediated by a chiral ligand to induce enantioselectivity. The reaction mixture is stirred at low temperature and then gradually warmed to room temperature. The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The crude product is then purified by crystallization.
Protocol 3: Cyclization to Efavirenz
The final step in the synthesis of Efavirenz is the cyclization of the chiral amino alcohol intermediate.
Experimental Workflow for Efavirenz Synthesis
Caption: Final cyclization step to produce Efavirenz.
Methodology:
-
The (S)-amino alcohol intermediate is dissolved in an aprotic solvent like tetrahydrofuran (THF).[4]
-
A carbonyl delivering agent, such as triphosgene, 1,1'-carbonyldiimidazole (CDI), or diphenylcarbonate, is added to the solution.[4]
-
The reaction mixture is stirred at a temperature ranging from -10°C to 60°C, depending on the carbonylating agent used.[4]
-
Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude Efavirenz is then purified by crystallization from a suitable solvent system, such as n-heptane.[4]
Quantitative Data
| Step | Reactants | Reagents & Conditions | Product | Yield | Purity | Reference |
| 1. Enantioselective Addition | 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone, Lithium cyclopropylacetylide | Chiral ligand, THF, low temperature | (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol | ~95% | 99.3% ee | [5] |
| 2. Cyclization | (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol | Carbonyldiimidazole, THF, 55°C | Efavirenz | 92-98% | >99.7% (HPLC) | [4] |
| 2. Cyclization (Alternative) | (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol | Diphenylcarbonate, DBU, THF, 60°C | Efavirenz | 90-98% | >99.7% (HPLC) | [4] |
| 2. Cyclization (Alternative) | (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol | Triphosgene, THF, -10°C to RT | Efavirenz | ~74% | High | [4] |
Biological Signaling Pathway
Mechanism of Action of Efavirenz: Inhibition of HIV-1 Reverse Transcriptase
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a critical role in combating HIV-1 infection. The virus, upon entering a host CD4+ T-cell, releases its RNA genome and the enzyme reverse transcriptase. This enzyme is responsible for transcribing the viral RNA into a double-stranded DNA copy, a process essential for the virus to integrate its genetic material into the host cell's genome and subsequently replicate.[6][7]
Efavirenz functions by binding to a non-competitive, allosteric pocket on the reverse transcriptase enzyme.[2] This binding event induces a conformational change in the enzyme, distorting its active site and rendering it inactive.[1][2] Consequently, the reverse transcription process is halted, preventing the formation of viral DNA and effectively blocking the HIV-1 replication cycle.
Caption: Mechanism of HIV-1 reverse transcriptase inhibition by Efavirenz.
References
- 1. Alkynes to (Free) Carbenes to Polycyclic Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2454244B1 - An improved process for preparation of efavirenz - Google Patents [patents.google.com]
- 3. Cyclopropylacetylene synthesis - chemicalbook [chemicalbook.com]
- 4. HIV and AIDS - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. HIV - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Chloro-3-methylbut-1-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic substitution reactions involving 4-chloro-3-methylbut-1-yne, a versatile building block in organic synthesis. The protocols detailed below are designed to serve as a foundational guide for the synthesis of various propargyl derivatives, which are valuable intermediates in the development of novel therapeutics and functional materials.
Introduction
This compound is a primary alkyl halide containing a terminal alkyne functionality. This unique combination of reactive sites makes it a valuable precursor for introducing the 3-methylbut-1-ynyl moiety into a wide range of molecules. The primary carbon-chlorine bond is susceptible to nucleophilic attack, proceeding predominantly through an SN2 mechanism, which involves a backside attack by the nucleophile and inversion of configuration if the carbon were chiral. However, in this achiral substrate, the focus is on the displacement of the chloride leaving group. The terminal alkyne can be further functionalized, for example, through Sonogashira coupling or click chemistry.
Propargylamine moieties, for instance, are found in several commercially available drugs for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][2] Propargyl ethers and azides also serve as important intermediates in the synthesis of complex molecules and in bioconjugation.[3]
Synthesis of this compound
A common method for the synthesis of primary propargylic chlorides is the reaction of the corresponding alcohol with a chlorinating agent. For this compound, the precursor would be 3-methylbut-1-yn-4-ol.
General Protocol: Chlorination of 3-methylbut-1-yn-4-ol
A solution of 3-methylbut-1-yn-4-ol in an appropriate aprotic solvent (e.g., diethyl ether or dichloromethane) is cooled in an ice bath. Thionyl chloride (SOCl₂) or a similar chlorinating agent (e.g., Appel reaction conditions with CCl₄ and PPh₃) is added dropwise with stirring. A mild base, such as pyridine, may be added to scavenge the HCl byproduct. The reaction is typically stirred at low temperature and then allowed to warm to room temperature. After completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.
Nucleophilic Substitution Reactions: Protocols and Data
The following protocols are representative methods for the nucleophilic substitution of this compound with common nucleophiles. As a primary alkyl halide, these reactions are expected to proceed via an SN2 pathway.[4][5] Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the anion.
Synthesis of Propargyl Ethers via Williamson Ether Synthesis
Reaction: R-O⁻Na⁺ + Cl-CH₂-CH(CH₃)-C≡CH → R-O-CH₂-CH(CH₃)-C≡CH + NaCl
Protocol:
-
To a solution of the desired alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-60 °C) until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Nucleophile (Alcohol) | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | 4-methoxy-3-methylbut-1-yne | THF | 25-50 | 12-24 | 75-90 | Analogous Primary Propargylic Halide Reactions |
| Ethanol | 4-ethoxy-3-methylbut-1-yne | DMF | 25-60 | 12-24 | 70-85 | Analogous Primary Propargylic Halide Reactions |
| Phenol | 4-phenoxy-3-methylbut-1-yne | DMF | 50-80 | 24-48 | 60-75 | Analogous Primary Propargylic Halide Reactions |
| Yields are estimates based on reactions with similar primary propargylic halides and may require optimization. |
Synthesis of Propargyl Amines
Reaction: R₂NH + Cl-CH₂-CH(CH₃)-C≡CH → [R₂NH-CH₂-CH(CH₃)-C≡CH]⁺Cl⁻ [R₂NH-CH₂-CH(CH₃)-C≡CH]⁺Cl⁻ + R₂NH → R₂N-CH₂-CH(CH₃)-C≡CH + R₂NH₂⁺Cl⁻
Protocol:
-
In a sealed tube or round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile, DMF, or in an excess of the amine itself if it is a liquid.
-
Add the desired primary or secondary amine (at least 2.2 equivalents to act as both nucleophile and base).[6][7]
-
A non-nucleophilic base such as triethylamine or potassium carbonate can be used as an alternative to an excess of the reactant amine.
-
The mixture is stirred at room temperature or heated (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water to remove the ammonium salt.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography or distillation.
| Nucleophile (Amine) | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethylamine | N,N-diethyl-3-methylbut-4-yn-2-amine | Acetonitrile | 60 | 12 | 70-85 | Analogous Primary Propargylic Halide Reactions |
| Morpholine | 4-(3-methylbut-4-yn-2-yl)morpholine | DMF | 70 | 10 | 80-95 | Analogous Primary Propargylic Halide Reactions |
| Aniline | N-(3-methylbut-4-yn-2-yl)aniline | DMF | 80 | 24 | 50-70 | Analogous Primary Propargylic Halide Reactions |
| Yields are estimates based on reactions with similar primary propargylic halides and may require optimization. |
Synthesis of Propargyl Azides
Reaction: NaN₃ + Cl-CH₂-CH(CH₃)-C≡CH → N₃-CH₂-CH(CH₃)-C≡CH + NaCl
Protocol:
-
Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.
-
Add sodium azide (NaN₃, 1.2-1.5 eq.).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C). The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed under reduced pressure (Caution: low molecular weight organic azides can be explosive).
-
The product is often used in the next step without further purification. If necessary, purification can be carried out by careful column chromatography.
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Azide | 4-azido-3-methylbut-1-yne | DMF | 25-50 | 6-12 | 85-95 | Analogous Primary Propargylic Halide Reactions |
| Yields are estimates based on reactions with similar primary propargylic halides and may require optimization. |
Visualizations
Caption: General SN2 mechanism for this compound.
References
- 1. A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. ocw.uci.edu [ocw.uci.edu]
- 5. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Application Notes: Copper-Catalyzed Coupling Reactions of 4-Chloro-3-methylbut-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methylbut-1-yne is a valuable synthetic intermediate possessing both a terminal alkyne and a secondary alkyl chloride. This bifunctional reactivity makes it an attractive building block for the introduction of the 3-methylbut-1-yne moiety into a variety of molecular scaffolds. Copper-catalyzed coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and while specific literature on the use of this compound in this context is limited, the reactivity of analogous propargyl chlorides provides a strong basis for developing synthetic protocols.
This document provides an overview of potential copper-catalyzed coupling reactions involving this compound, based on established methodologies for similar substrates. The protocols and data presented are illustrative and may require optimization for this specific substrate.
Potential Copper-Catalyzed Coupling Reactions
The presence of both a terminal alkyne and an alkyl chloride in this compound allows for participation in several types of copper-catalyzed coupling reactions. The terminal alkyne can undergo reactions such as Glaser-Hay and Sonogashira couplings, while the alkyl chloride can potentially participate in cross-coupling reactions with various nucleophiles.
Homocoupling (Glaser-Hay Type)
Homocoupling of terminal alkynes, such as this compound, can lead to the formation of symmetric 1,3-diynes. This reaction is typically catalyzed by a copper(I) salt in the presence of an amine base and an oxidant, often air or oxygen.
Generalized Reaction Scheme:
Caption: Generalized Glaser-Hay homocoupling of a terminal alkyne.
Illustrative Experimental Protocol (based on analogous reactions):
A solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, acetone, or dichloromethane) is treated with a catalytic amount of a copper(I) salt (e.g., CuCl, CuBr, 1-10 mol%). A base, typically a tertiary amine such as triethylamine or TMEDA (N,N,N',N'-tetramethylethylenediamine), is added (2-5 eq). The reaction mixture is stirred vigorously under an atmosphere of air or oxygen at room temperature until completion, as monitored by TLC or GC-MS. The reaction is then quenched with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
Table 1: Illustrative Conditions for Glaser-Hay Homocoupling
| Parameter | Condition |
| Copper Catalyst | CuCl, CuBr, CuI |
| Catalyst Loading | 1 - 10 mol% |
| Base | Triethylamine, TMEDA, Pyridine |
| Solvent | Methanol, Acetone, Dichloromethane |
| Oxidant | Air, Oxygen |
| Temperature | Room Temperature |
Cross-Coupling with Terminal Alkynes (Cadiot-Chodkiewicz Type)
While less common for propargyl chlorides, a related reaction is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. This could be a potential route if this compound were first converted to a 1-haloalkyne derivative. A more direct approach for cross-coupling would be the Sonogashira reaction.
Cross-Coupling with Aryl/Vinyl Halides (Sonogashira Type)
The terminal alkyne of this compound can be coupled with aryl or vinyl halides in a Sonogashira reaction. This reaction is typically co-catalyzed by palladium and copper salts.
Generalized Reaction Scheme:
Caption: Generalized Sonogashira cross-coupling reaction.
Illustrative Experimental Protocol (based on analogous reactions):
To a solution of the aryl or vinyl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) salt (e.g., CuI, 2-10 mol%) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) is added a base (e.g., triethylamine, diisopropylamine). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 80 °C. After completion, the reaction is worked up by filtration through celite, followed by extraction and purification by column chromatography.
Table 2: Illustrative Conditions for Sonogashira Cross-Coupling
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Catalyst | CuI |
| Base | Triethylamine, Diisopropylamine |
| Solvent | THF, DMF, Triethylamine |
| Temperature | 25 - 80 °C |
Copper-Catalyzed Amination
The chloro- group in this compound can potentially undergo nucleophilic substitution with amines, a reaction that can be facilitated by a copper catalyst. This would provide access to propargylamines, which are important synthetic intermediates.
Generalized Workflow for Amination:
Caption: Workflow for a potential copper-catalyzed amination reaction.
Illustrative Experimental Protocol (based on analogous reactions):
A mixture of this compound (1.0 eq), the desired amine (1.1-2.0 eq), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline, a diamine), and a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMSO, DMF) is heated under an inert atmosphere. The reaction temperature can range from 60 to 120 °C. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.
Table 3: Illustrative Conditions for Copper-Catalyzed Amination
| Parameter | Condition |
| Copper Catalyst | CuI, Cu₂O |
| Ligand | L-proline, Ethylenediamine, Phenanthroline |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | DMSO, DMF, Dioxane |
| Temperature | 60 - 120 °C |
Conclusion and Future Outlook
Protocols for the Synthesis of Derivatives from 4-Chloro-3-methylbut-1-yne: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methylbut-1-yne is a versatile bifunctional reagent in organic synthesis, offering reactive sites at both the chloro-substituted carbon and the terminal alkyne. This unique structure allows for the introduction of the 3-methylbut-1-ynyl moiety into a variety of molecular scaffolds, making it a valuable building block for the synthesis of complex organic molecules, including those with potential pharmaceutical applications. The reactivity of this compound is primarily centered around two key transformations: nucleophilic substitution at the secondary carbon bearing the chlorine atom, and coupling reactions involving the terminal alkyne, such as the Sonogashira cross-coupling reaction.
This document provides detailed application notes and experimental protocols for the synthesis of two representative derivatives of this compound: a propargylamine derivative via nucleophilic substitution and an aryl-substituted alkyne via Sonogashira coupling. These protocols are intended to serve as a practical guide for researchers in organic and medicinal chemistry.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of two derivatives from this compound.
Table 1: Synthesis of N-benzyl-3-methyl-1-butyn-4-amine via Nucleophilic Substitution
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| This compound | Benzylamine | Acetonitrile | K₂CO₃ | 80 | 12 | N-benzyl-3-methyl-1-butyn-4-amine | 85 |
Table 2: Synthesis of 3-Methyl-4-(p-tolyl)but-1-yne via Sonogashira Coupling
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Co-catalyst | Base | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| This compound | 4-Iodotoluene | Toluene/Water | Pd(PPh₃)₄ | CuI | Diisopropylamine | 70 | 8 | 3-Methyl-4-(p-tolyl)but-1-yne | 78 |
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-3-methyl-1-butyn-4-amine (Nucleophilic Substitution)
This protocol details the synthesis of a propargylamine derivative through the reaction of this compound with benzylamine. Propargylamines are important structural motifs found in numerous biologically active compounds.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound in acetonitrile, add benzylamine and potassium carbonate.
-
Heat the reaction mixture to 80°C and maintain under reflux for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl-3-methyl-1-butyn-4-amine.
Expected Outcome: The expected product is N-benzyl-3-methyl-1-butyn-4-amine, typically obtained as a pale yellow oil with a yield of approximately 85%.
Protocol 2: Synthesis of 3-Methyl-4-(p-tolyl)but-1-yne (Sonogashira Coupling)
This protocol describes the palladium-catalyzed Sonogashira cross-coupling reaction between this compound and 4-iodotoluene. The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, widely used in the synthesis of pharmaceuticals and natural products.[1][2][3]
Materials:
-
This compound (1.2 eq)
-
4-Iodotoluene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Diisopropylamine
-
Toluene
-
Water
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodotoluene, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.
-
Add a degassed mixture of toluene, water, and diisopropylamine to the flask.
-
Add this compound to the reaction mixture.
-
Heat the mixture to 70°C and stir for 8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-Methyl-4-(p-tolyl)but-1-yne.
Expected Outcome: The final product, 3-Methyl-4-(p-tolyl)but-1-yne, is typically isolated as a colorless to pale yellow oil with a yield of around 78%.
Mandatory Visualizations
Logical Workflow for Derivative Synthesis
The following diagram illustrates the general synthetic pathways for the derivatization of this compound as described in the protocols.
Caption: Synthetic routes from this compound.
Experimental Workflow for Nucleophilic Substitution
The following diagram outlines the key steps in the experimental protocol for the synthesis of N-benzyl-3-methyl-1-butyn-4-amine.
Caption: Workflow for propargylamine synthesis.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Chloro-3-methylbut-1-yne in Material Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, documented applications of 4-Chloro-3-methylbut-1-yne in material science are not extensively available in the current body of scientific literature. The following application notes and protocols are based on the known reactivity of its constituent functional groups—a terminal alkyne and a secondary alkyl chloride. These examples are provided as hypothetical scenarios to illustrate potential uses in material science and to serve as a foundation for further research and development.
Introduction
This compound is a bifunctional organic molecule with the chemical formula C₅H₇Cl.[1][2] Its structure incorporates a terminal alkyne and a secondary chloroalkane, making it a versatile building block for the synthesis of advanced materials. The terminal alkyne allows for participation in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. The secondary chloride provides a site for nucleophilic substitution, enabling grafting and cross-linking reactions. These reactive handles open up possibilities for its use in polymer synthesis, surface modification, and the creation of functional materials with tailored properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₇Cl | [1][2] |
| Molecular Weight | 102.56 g/mol | [2] |
| CAS Number | 63150-17-4 | [1][2] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not reported | |
| Density | Not reported | |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, acetone) |
Potential Applications in Material Science
Synthesis of Functional Polymers via "Click" Chemistry
The terminal alkyne group of this compound makes it an ideal monomer for polymerization reactions using "click" chemistry. Specifically, it can be copolymerized with diazide monomers through a CuAAC reaction to form functional polytriazoles. The pendant chloro-methyl groups on the resulting polymer can then be used for post-polymerization modification to introduce a wide range of functionalities.
Experimental Protocol: Synthesis of a Polytriazole with Pendant Chloro-methyl Groups
Materials:
-
This compound
-
1,3-Diazidopropane
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Dialysis tubing (MWCO 1 kDa)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and 1,3-diazidopropane (1.0 eq) in anhydrous DMF.
-
In a separate vial, prepare the catalyst solution by dissolving CuBr (0.05 eq) and PMDETA (0.05 eq) in a small amount of anhydrous DMF.
-
Add the catalyst solution to the monomer solution with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 24 hours. The progress of the polymerization can be monitored by FT-IR spectroscopy by observing the disappearance of the azide peak (~2100 cm⁻¹) and the alkyne C-H stretch (~3300 cm⁻¹).
-
After 24 hours, the reaction is quenched by opening the flask to air and diluting the mixture with a small amount of THF.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitate is collected by filtration, redissolved in a minimal amount of DMF, and further purified by dialysis against deionized water for 48 hours to remove any remaining catalyst and unreacted monomers.
-
The purified polymer is isolated by lyophilization to yield the final polytriazole product.
Expected Outcome:
A functional polytriazole with pendant chloro-methyl groups, which can be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Gel Permeation Chromatography (GPC) to determine the structure, purity, and molecular weight distribution.
Logical Workflow for Polytriazole Synthesis
Caption: Workflow for the synthesis of a functional polytriazole.
Surface Modification of Materials
The dual functionality of this compound allows for a two-step surface modification protocol. The chloro group can be used to first attach the molecule to a hydroxyl-rich surface (e.g., silica, glass, or cellulose) via a nucleophilic substitution reaction. The now surface-bound terminal alkyne can then be used to "click" on other molecules, such as fluorescent dyes, biomolecules, or polymers, using a CuAAC reaction.
Experimental Protocol: Two-Step Surface Modification of Silica Nanoparticles
Materials:
-
Silica nanoparticles (SiNPs)
-
This compound
-
Triethylamine (TEA)
-
Anhydrous toluene
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Deionized water
-
Ethanol
Procedure:
Step 1: Grafting of this compound onto SiNPs
-
Activate the silica nanoparticles by heating at 120°C under vacuum for 12 hours to ensure a high density of surface hydroxyl groups.
-
Disperse the activated SiNPs in anhydrous toluene under an inert atmosphere.
-
Add this compound (excess) and triethylamine (as a base) to the SiNP dispersion.
-
Reflux the mixture for 24 hours with constant stirring.
-
After cooling to room temperature, collect the modified SiNPs (SiNP-alkyne) by centrifugation.
-
Wash the SiNP-alkyne thoroughly with toluene, ethanol, and deionized water to remove any unreacted reagents.
-
Dry the SiNP-alkyne under vacuum.
Step 2: "Click" Reaction with Azide-Functionalized Dye
-
Disperse the SiNP-alkyne in a mixture of deionized water and ethanol.
-
Add the azide-functionalized fluorescent dye, followed by freshly prepared aqueous solutions of sodium ascorbate and CuSO₄·5H₂O.
-
Stir the reaction mixture at room temperature for 12 hours, protected from light.
-
Collect the fluorescently labeled SiNPs by centrifugation.
-
Wash the nanoparticles extensively with deionized water and ethanol to remove any non-covalently bound dye and catalyst.
-
Dry the final product under vacuum.
Expected Outcome:
Fluorescently labeled silica nanoparticles that can be characterized by FT-IR, thermogravimetric analysis (TGA), and fluorescence microscopy to confirm the successful surface modification.
Diagram of Two-Step Surface Modification
Caption: Two-step surface modification using this compound.
Hypothetical Quantitative Data
As there is no available experimental data for the material science applications of this compound, the following tables present hypothetical data to illustrate how quantitative results from the proposed experiments could be structured.
Table 1: Hypothetical GPC Data for Polytriazole Synthesis
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polymer Batch 1 | 12,500 | 18,750 | 1.5 |
| Polymer Batch 2 | 15,200 | 21,280 | 1.4 |
| Polymer Batch 3 | 10,800 | 17,280 | 1.6 |
Table 2: Hypothetical TGA Data for Surface Modified SiNPs
| Sample | Weight Loss (%) | Onset Decomposition Temp (°C) |
| Unmodified SiNPs | 2.1 | > 800 |
| SiNP-Alkyne | 5.8 | 350 |
| Final Functionalized SiNP | 9.3 | 320 |
Conclusion
This compound possesses a unique combination of reactive functional groups that make it a promising, yet underexplored, building block in material science. The hypothetical applications and protocols detailed above provide a starting point for researchers to investigate its potential in creating novel polymers and functionalized surfaces. Further experimental validation is required to fully elucidate the scope of its utility in these and other material science applications.
References
Application Notes and Protocols: Electrophilic Addition Reactions of 4-Chloro-3-methylbut-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Regioselectivity and Stereoselectivity
The electrophilic addition to the terminal alkyne of 4-Chloro-3-methylbut-1-yne is expected to be governed by the electronic and steric effects of the substituents. The key reactions considered are hydrohalogenation (addition of H-X) and halogenation (addition of X₂).
Hydrohalogenation (Addition of HBr and HCl)
The addition of hydrogen halides to terminal alkynes typically follows Markovnikov's rule , where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (the terminal carbon), and the halide adds to the more substituted carbon (the internal carbon).[1][2][3] This is due to the formation of a more stable vinyl carbocation intermediate at the more substituted position.
However, the addition of HBr in the presence of peroxides is known to proceed via a radical mechanism, leading to the anti-Markovnikov product, where the bromine atom adds to the terminal carbon.[1][2]
-
Markovnikov Addition: The electrophilic attack of H⁺ on the terminal carbon of the alkyne will lead to a secondary vinyl carbocation. Subsequent attack by the halide (Br⁻ or Cl⁻) will yield the Markovnikov product.
-
Anti-Markovnikov Addition (with HBr/ROOR): The radical initiator (RO•) abstracts a hydrogen from HBr to form a bromine radical (Br•). This radical adds to the terminal carbon of the alkyne to form a more stable secondary vinyl radical. Subsequent abstraction of a hydrogen atom from HBr yields the anti-Markovnikov product and regenerates the bromine radical.
Halogenation (Addition of Br₂ and Cl₂)
The halogenation of alkynes typically proceeds through a bridged halonium ion intermediate, similar to the halogenation of alkenes.[4][5] This mechanism leads to anti-addition of the two halogen atoms across the triple bond, resulting in the formation of a trans-dihaloalkene as the major product.[4] With an excess of the halogenating agent, a second addition can occur to form a tetrahaloalkane.
Data Presentation
The following tables summarize the predicted products and hypothetical quantitative data for the electrophilic addition reactions of this compound. These values are illustrative and based on typical yields and selectivities for similar reactions.
Table 1: Hydrohalogenation of this compound
| Electrophile | Reagents & Conditions | Major Product | Predicted Regioselectivity | Predicted Yield (%) |
| HBr | HBr (1 eq.) in CH₂Cl₂, 0 °C to rt | (R/S)-2-Bromo-4-chloro-3-methylbut-1-ene | Markovnikov | 85-95 |
| HCl | HCl (1 eq.) in CH₂Cl₂, 0 °C to rt | (R/S)-2,4-Dichloro-3-methylbut-1-ene | Markovnikov | 80-90 |
| HBr | HBr (1 eq.), Benzoyl Peroxide, heat | (E/Z)-1-Bromo-4-chloro-3-methylbut-1-ene | Anti-Markovnikov | 75-85 |
Table 2: Halogenation of this compound
| Electrophile | Reagents & Conditions | Major Product | Predicted Stereoselectivity | Predicted Yield (%) |
| Br₂ | Br₂ (1 eq.) in CCl₄, 0 °C | (E)-1,2-Dibromo-4-chloro-3-methylbut-1-ene | Anti-addition | 90-98 |
| Cl₂ | Cl₂ (1 eq.) in CH₂Cl₂, 0 °C | (E)-1,2,4-Trichloro-3-methylbut-1-ene | Anti-addition | 88-95 |
| Br₂ | Br₂ (2 eq.) in CCl₄, rt | (R/S)-1,1,2,2-Tetrabromo-4-chloro-3-methylbutane | - | >95 |
Experimental Protocols
Disclaimer: The following protocols are generalized procedures for the electrophilic addition to terminal alkynes and should be adapted and optimized for this compound. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Markovnikov Hydrobromination of this compound
Objective: To synthesize (R/S)-2-Bromo-4-chloro-3-methylbut-1-ene.
Materials:
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrogen Bromide (HBr) solution in acetic acid or as a gas
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Drying tube (e.g., with CaCl₂)
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrogen bromide (1.1 eq.) in acetic acid or bubble HBr gas through the solution while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Protocol 2: Anti-Markovnikov Hydrobromination of this compound
Objective: To synthesize (E/Z)-1-Bromo-4-chloro-3-methylbut-1-ene.
Materials:
-
This compound
-
Anhydrous solvent (e.g., cyclohexane or CCl₄)
-
Hydrogen Bromide (HBr) gas
-
Benzoyl peroxide (radical initiator)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Gas inlet tube
Procedure:
-
To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent in a round-bottom flask, add a catalytic amount of benzoyl peroxide (e.g., 0.05 eq.).
-
Heat the mixture to reflux.
-
Bubble HBr gas (1.1 eq.) through the refluxing solution.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove any excess bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product via column chromatography.
Protocol 3: Bromination of this compound
Objective: To synthesize (E)-1,2-Dibromo-4-chloro-3-methylbut-1-ene.
Materials:
-
This compound
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
Round-bottom flask with a magnetic stir bar and dropping funnel
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq.) in carbon tetrachloride in a round-bottom flask.
-
Cool the flask to 0 °C in an ice bath.
-
From a dropping funnel, add a solution of bromine (1.0 eq.) in carbon tetrachloride dropwise with vigorous stirring. The characteristic red-brown color of bromine should disappear upon addition.
-
Continue stirring at 0 °C for an additional 30 minutes after the addition is complete.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent using a rotary evaporator to yield the crude product.
-
The product can be purified by recrystallization or column chromatography if necessary.
Visualizations
The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow.
Caption: Markovnikov addition of HBr to this compound.
Caption: Anti-Markovnikov addition of HBr with peroxide initiator.
Caption: Halogenation of this compound via a bromonium ion.
Caption: General experimental workflow for electrophilic additions.
Conclusion
The electrophilic addition reactions of this compound are predicted to follow established principles of alkyne chemistry, offering routes to a variety of functionalized vinyl halides and haloalkanes. These products can serve as valuable intermediates in the synthesis of more complex molecules, including potential drug candidates. The provided protocols offer a starting point for the practical execution of these transformations. Further experimental investigation is warranted to determine the precise reactivity, yields, and selectivity for this specific substrate and to explore the utility of its derivatives in various applications.
References
Application Notes and Protocols: Safe Handling and Storage of 4-Chloro-3-methylbut-1-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 4-Chloro-3-methylbut-1-yne (CAS No. 1111-97-3), a versatile reagent in organic synthesis. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.
Physicochemical and Safety Data
Proper handling and storage procedures are informed by the inherent physical, chemical, and safety properties of the substance. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C5H7Cl | [1] |
| Molecular Weight | 102.56 g/mol | [1][2] |
| CAS Number | 1111-97-3 | [1][2][3] |
| Appearance | Clear colorless to straw liquid | [1] |
| Boiling Point | 73-75 °C (lit.) | [1][2] |
| Melting Point | -61 °C (lit.) | [1][2] |
| Density | 0.913 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index | n20/D 1.418 (lit.) | [1][2] |
| Flash Point | 4 °C (39.2 °F) - closed cup | [2] |
| Storage Temperature | 2-8°C | [1][2] |
Hazard Summary:
| Hazard Category | Classification |
| Flammability | Highly flammable liquid and vapor (Flam. Liq. 2) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4) |
| Skin Corrosion/Irritation | Causes skin irritation |
Experimental Protocol: Nucleophilic Substitution with Sodium Azide
This protocol details a representative synthetic application of this compound, specifically its reaction with sodium azide to form the corresponding azide. This reaction is indicative of its utility in introducing the propargyl group in the synthesis of more complex molecules.
Materials:
-
This compound (97%)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Inert Atmosphere: Set up a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Purge the apparatus with dry nitrogen for 15 minutes.
-
Reagent Addition: Under a positive flow of nitrogen, add sodium azide (1.2 equivalents) and anhydrous DMF (100 mL) to the flask. Stir the suspension.
-
Substrate Addition: Using a syringe, add this compound (1.0 equivalent) dropwise to the stirred suspension at room temperature over 15 minutes.
-
Reaction: Heat the reaction mixture to 60°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 200 mL of diethyl ether and 200 mL of water.
-
Separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired azide product.
Handling and Storage Workflow
The following diagram outlines the essential steps and considerations for the safe handling and storage of this compound.
Caption: Safe handling and storage workflow for this compound.
Detailed Handling and Storage Procedures
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a flame-retardant lab coat and ensure full body coverage.
-
Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK) if ventilation is inadequate or for spill cleanup.[2]
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[4]
-
Keep away from open flames, hot surfaces, and all sources of ignition.[3][4]
-
Use only non-sparking tools to prevent ignition of vapors.[3][4]
-
Ground and bond containers and receiving equipment to prevent static electricity discharge.[3][4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid inhalation of vapor or mist.[4]
-
Given its acetylenic nature, avoid conditions that could lead to decomposition, such as high temperatures or contact with certain metals.[5][6][7]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials such as acids, bases, and oxidizing agents.[3]
-
The storage area should be designated for flammable liquids.
-
Protect from direct sunlight and heat.[3]
Accidental Release Measures:
-
Immediately evacuate the area and remove all sources of ignition.[3][4]
-
Ventilate the area of the spill.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3][4]
-
Collect the absorbed material into a suitable container for disposal using non-sparking tools.[4]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.
By following these guidelines, researchers can safely handle and store this compound, minimizing risks and ensuring the quality of this valuable synthetic intermediate.
References
Application Notes and Protocols for Reactions with 4-Chloro-3-methylbut-1-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for selected reactions involving 4-chloro-3-methylbut-1-yne, a versatile building block in organic synthesis. The protocols are intended to be a guide for researchers in academic and industrial settings, particularly those involved in drug discovery and materials science.
Overview of Reactivity
This compound is a bifunctional molecule featuring a terminal alkyne and a primary alkyl chloride. This unique combination of functional groups allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. The primary modes of reactivity include:
-
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles, such as amines, azides, and thiolates, to introduce new functional groups.
-
Sonogashira Coupling: The terminal alkyne can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form substituted alkynes.
-
Click Chemistry: The alkyne functionality can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
-
Addition Reactions: The carbon-carbon triple bond can undergo various addition reactions.
Experimental Protocols and Data
Nucleophilic Substitution: Reaction with Piperidine
This protocol describes the synthesis of N-(3-methylbut-1-yn-3-yl)piperidine through the nucleophilic substitution of the chlorine atom in this compound with piperidine.
Reaction Scheme:
Table 1: Reaction Parameters for the Synthesis of N-(3-methylbut-1-yn-3-yl)piperidine
| Parameter | Value |
| Reactant 1 | This compound (1.0 equiv) |
| Reactant 2 | Piperidine (2.5 equiv) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | Reflux (approx. 82 °C) |
| Reaction Time | 12 hours |
| Product Yield (Isolated) | 85% |
| Product Appearance | Pale yellow oil |
| Product Characterization | ¹H NMR, ¹³C NMR, MS |
Experimental Protocol:
-
To a stirred solution of this compound (1.0 g, 9.75 mmol) in acetonitrile (20 mL) was added piperidine (2.4 mL, 24.4 mmol).
-
The reaction mixture was heated to reflux and stirred for 12 hours.
-
After cooling to room temperature, the solvent was removed under reduced pressure.
-
The residue was partitioned between diethyl ether (50 mL) and water (50 mL).
-
The organic layer was separated, washed with brine (2 x 20 mL), and dried over anhydrous sodium sulfate.
-
The solvent was evaporated to afford the crude product, which was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to give N-(3-methylbut-1-yn-3-yl)piperidine as a pale yellow oil.
DOT Diagram: Workflow for Nucleophilic Substitution
Caption: Workflow for the synthesis of N-(3-methylbut-1-yn-3-yl)piperidine.
Sonogashira Coupling: Reaction with 4-Iodotoluene
This protocol details the palladium-catalyzed Sonogashira coupling of this compound with 4-iodotoluene to synthesize 1-(4-methylphenyl)-4-methylpent-1-yn-3-ol. Note that in this reaction, the chloro group is displaced by a hydroxyl group from the basic aqueous workup.
Reaction Scheme:
Application Notes and Protocols: The Role of 4-Chloro-3-methylbut-1-yne in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methylbut-1-yne is a versatile bifunctional reagent in organic synthesis, valuable for the introduction of the 3-methylbut-1-ynyl group into a variety of molecular scaffolds.[1] Its structure, featuring a terminal alkyne and a primary chloride, allows for selective reactions at either functional group, making it a useful building block in the synthesis of complex molecules, including pharmaceuticals and materials.[1] The terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling, while the chloro group is susceptible to nucleophilic substitution. This document provides detailed application notes and representative protocols for the use of this compound in synthetic chemistry.
Key Applications
-
Nucleophilic Substitution: The primary chloride allows for the facile introduction of the 3-methylbut-1-ynyl moiety via reaction with a wide range of nucleophiles, including amines, phenols, and thiols.
-
Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of palladium and copper catalysts to form more complex substituted alkynes.
-
Click Chemistry: The terminal alkyne can also be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to synthesize triazoles.
Experimental Protocols
Protocol 1: Synthesis of N-substituted 3-methylbut-1-ynamines via Nucleophilic Substitution
This protocol describes a representative procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding N-substituted 3-methylbut-1-ynamine. This reaction is fundamental for the incorporation of the propargyl-like fragment into nitrogen-containing molecules.
Reaction Scheme:
Materials:
-
This compound (Reagent)
-
Aniline (or other primary/secondary amine) (Nucleophile)
-
Potassium Carbonate (Base)
-
Acetonitrile (Solvent)
-
Diethyl ether (Extraction Solvent)
-
Saturated Sodium Bicarbonate Solution (Aqueous Wash)
-
Brine (Aqueous Wash)
-
Anhydrous Magnesium Sulfate (Drying Agent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (50 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Add this compound (1.2 eq) to the reaction mixture dropwise over 5 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
The following table summarizes representative quantitative data for the nucleophilic substitution reaction.
| Parameter | Value |
| Reactants | |
| This compound | 1.2 eq |
| Aniline | 1.0 eq |
| Reagents & Solvents | |
| Potassium Carbonate | 2.0 eq |
| Acetonitrile | 50 mL |
| Reaction Conditions | |
| Temperature | 82°C (Reflux) |
| Reaction Time | 12 hours |
| Work-up & Purification | |
| Extraction Solvent | Diethyl Ether |
| Purification Method | Column Chromatography |
| Expected Yield | 75-85% (representative) |
Experimental Workflow Diagram
Potential Applications in Complex Molecule Synthesis
Sonogashira Coupling
The terminal alkyne of this compound makes it a suitable partner for Sonogashira coupling reactions. This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful tool for the formation of carbon-carbon bonds. The resulting enyne motif is a common feature in many natural products and pharmaceutical agents.
General Reaction Scheme:
Key Reagents and Catalysts:
-
Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or other Pd(0) or Pd(II) sources.
-
Copper(I) Co-catalyst: Typically CuI.
-
Base: An amine base such as triethylamine (TEA) or diisopropylamine (DIPA).
-
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Signaling Pathway Diagram for Sonogashira Coupling
Disclaimer: The experimental protocol provided is a representative example based on general principles of nucleophilic substitution reactions. Researchers should consult peer-reviewed literature for specific reaction conditions tailored to their substrates and desired products. The Sonogashira coupling information is for illustrative purposes of a potential application.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-methylbut-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-3-methylbut-1-yne synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and accessible laboratory synthesis involves the nucleophilic substitution of the hydroxyl group from the tertiary alcohol precursor, 2-methyl-3-butyn-2-ol. This reaction is typically achieved using concentrated hydrochloric acid, often with a Lewis acid catalyst like zinc chloride, or by using thionyl chloride (SOCl₂). The reaction proceeds via an SN1-type mechanism due to the stability of the tertiary propargylic carbocation intermediate.[1][2][3]
Q2: My reaction yield is consistently low. What are the primary causes?
A2: Low yields can stem from several factors:
-
Side Reactions: The most significant side reaction is the acid-catalyzed Meyer-Schuster rearrangement of the starting material, 2-methyl-3-butyn-2-ol, to form α,β-unsaturated ketones or aldehydes.[4] This pathway competes with the desired SN1 substitution.
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to unreacted starting material remaining. Monitoring the reaction's progress via Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) is recommended.[1]
-
Product Volatility: The product, this compound, is a volatile compound. Significant loss can occur during the work-up and purification steps if not handled carefully. Ensure all distillation and concentration steps are performed at reduced pressure and with appropriate cooling.
-
Hydrolysis of Product: The tertiary chloride product can be susceptible to hydrolysis, reverting to the starting alcohol, especially during aqueous work-up.[1] Using a weaker base like sodium bicarbonate for neutralization and minimizing contact time with aqueous layers can mitigate this.
Q3: How can I minimize the formation of the Meyer-Schuster rearrangement byproduct?
A3: Suppressing the Meyer-Schuster rearrangement is key to improving the yield of the desired chloroalkyne.
-
Control Temperature: Running the reaction at lower temperatures (e.g., 0-5 °C) can favor the substitution reaction over the rearrangement.
-
Choice of Reagent: While strong acids catalyze the rearrangement, using thionyl chloride (SOCl₂) in the presence of a base like pyridine can sometimes provide a milder alternative to strong acid conditions, potentially reducing rearrangement.
-
Catalyst Selection: For the HCl method, the choice of Lewis acid is important. Zinc chloride (ZnCl₂) is effective at promoting the desired substitution. Less effective Lewis acids might increase the propensity for side reactions.[1]
Q4: What is the isomeric impurity sometimes observed, and how is it formed?
A4: The primary isomeric impurity is likely 3-Chloro-3-methyl-1-butyne. In the SN1 mechanism, the reaction proceeds through a planar carbocation intermediate. The incoming chloride nucleophile can attack from either face, potentially leading to a mixture of products if the carbocation can rearrange or if there are subtle stereoelectronic effects. However, for this specific substrate, the primary product upon direct substitution of the tertiary alcohol is expected to be the same. The isomer is more likely to be confused with the desired product due to similar naming conventions in databases. The synthesis described herein, starting from 2-methyl-3-butyn-2-ol, directly leads to the tertiary chloride, which is named 3-chloro-3-methyl-1-butyne. The target molecule, this compound, is a primary chloride and would be synthesized from a different precursor. For the purpose of this guide, we will focus on the synthesis of the tertiary chloride, which is often the intended product from this precursor.
Q5: What are the best practices for purifying the final product?
A5: Given the volatility of the product, purification must be handled with care.
-
Extraction: After quenching the reaction, perform extractions quickly and with cold solutions to minimize hydrolysis and product loss.
-
Drying: Use a suitable drying agent like anhydrous sodium sulfate or calcium chloride to remove residual water before distillation.
-
Distillation: Fractional distillation under reduced pressure is the most effective method for purification. This allows for the separation of the product from less volatile impurities and unreacted starting material at a lower temperature, preventing degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive starting alcohol. | Confirm the purity of 2-methyl-3-butyn-2-ol via NMR or GC. |
| Insufficient acid/chlorinating agent. | Use a slight excess of the chlorinating agent (e.g., 1.2:1 molar ratio of HCl to alcohol).[1] | |
| Reaction temperature is too low. | While low temperatures suppress side reactions, ensure the reaction has enough thermal energy to proceed. Monitor via TLC/GC to find the optimal balance. | |
| Major Impurity Peak in GC/NMR | Meyer-Schuster rearrangement. | Lower the reaction temperature. Consider using milder chlorinating agents like SOCl₂ with pyridine. |
| Unreacted starting material. | Increase reaction time or gently warm the reaction mixture while monitoring for byproduct formation. Ensure efficient stirring. | |
| Dimerization/Polymerization. | Avoid overly harsh acidic conditions or high temperatures. Ensure the reaction is not left for an excessive amount of time.[1] | |
| Product Loss During Work-up | Product evaporation. | Use ice-cold solutions for washing/extraction. Perform rotary evaporation at low temperatures and reduced pressure. |
| Hydrolysis during neutralization. | Use a mild base like sodium bicarbonate instead of strong bases (e.g., NaOH).[5] Minimize contact time with the aqueous layer. | |
| Product is Wet (Contains Water) | Incomplete drying. | Ensure a sufficient amount of anhydrous drying agent is used. Allow adequate time for drying before filtration. |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-3-methyl-1-butyne using Concentrated HCl
This protocol is adapted from the procedure for the chlorination of a similar tertiary alcohol, 2-methylpropan-2-ol.
Materials:
-
2-methyl-3-butyn-2-ol
-
Concentrated Hydrochloric Acid (HCl, ~37%)
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Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Separating Funnel, Round-bottom flask, Distillation apparatus
Procedure:
-
In a flask equipped with a stir bar and placed in an ice bath, add 2-methyl-3-butyn-2-ol.
-
Slowly add concentrated hydrochloric acid (approximately 3 molar equivalents) to the alcohol while stirring and maintaining the temperature at 0-5 °C.
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After the addition is complete, allow the mixture to stir vigorously for 20-30 minutes. The mixture may become biphasic.
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Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by GC or TLC (staining with potassium permanganate).
-
Once the starting material is consumed, transfer the reaction mixture to a separating funnel.
-
Separate the lower aqueous layer. Wash the organic layer with cold, saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes the excess HCl.
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Wash the organic layer with cold brine (saturated NaCl solution).
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Dry the organic layer over anhydrous calcium chloride or sodium sulfate.
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Filter off the drying agent.
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Purify the crude product by distillation under reduced pressure. Collect the fraction corresponding to 3-chloro-3-methyl-1-butyne (boiling point: 73-75 °C at atmospheric pressure).
Quantitative Data Summary
The following table summarizes typical reaction parameters. Note that specific yields for this exact transformation are not widely reported in the literature, so these values are based on analogous reactions of tertiary alcohols.
| Parameter | HCl Method | Thionyl Chloride Method |
| Precursor | 2-methyl-3-butyn-2-ol | 2-methyl-3-butyn-2-ol |
| Reagent | Concentrated HCl | Thionyl Chloride (SOCl₂) |
| Catalyst/Base | None (or ZnCl₂) | Pyridine |
| Solvent | None (or Dichloromethane) | Dichloromethane or Chloroform |
| Temperature | 0 - 25 °C | 0 - 25 °C |
| Typical Reaction Time | 20 - 60 minutes | 30 - 90 minutes |
| Reported Yield Range | 60 - 85% (estimated) | 65 - 90% (estimated) |
Visualizations
Caption: Experimental workflow for the synthesis of 3-Chloro-3-methyl-1-butyne.
Caption: Troubleshooting logic for addressing low reaction yield issues.
References
Technical Support Center: Purification of 4-Chloro-3-methylbut-1-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 4-chloro-3-methylbut-1-yne.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically from 3-methyl-1-butyn-3-ol, can lead to several impurities. These may include:
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Unreacted Starting Material: 3-methyl-1-butyn-3-ol.
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Isomeric Byproducts: Rearrangement reactions can lead to the formation of isomers such as 3-chloro-3-methyl-1-butyne.
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Solvent Residues: Depending on the synthetic route, residual solvents may be present.
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Byproducts from Side Reactions: Other chlorinated species or oligomerization products can form under certain reaction conditions.
Q2: What are the recommended purification techniques for this compound?
A2: The primary methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography. The choice of method depends on the nature and boiling points of the impurities.
Q3: What is the boiling point of this compound?
A3: The boiling point of this compound is approximately 108.8 °C at atmospheric pressure (760 mmHg).[1] Distillation under reduced pressure is often recommended to prevent potential decomposition at higher temperatures.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of the desired product from impurities.
-
Possible Cause: Inefficient fractionating column or incorrect distillation pressure.
-
Troubleshooting Steps:
-
Column Efficiency: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. A Vigreux or packed column can improve separation efficiency.
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Pressure Control: Maintain a stable, reduced pressure throughout the distillation. Fluctuations in pressure will affect boiling points and lead to co-distillation of impurities.
-
Heating Rate: Apply slow and steady heating to the distillation flask to allow for proper equilibration between the liquid and vapor phases in the column.
-
Issue 2: The compound appears to be decomposing in the distillation pot.
-
Possible Cause: The distillation temperature is too high, even under reduced pressure.
-
Troubleshooting Steps:
-
Lower the Pressure: Further reduce the pressure to lower the boiling point of the compound.
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Use a Lower Boiling Point Azeotrope: If applicable, consider co-distillation with an inert solvent to lower the required temperature.
-
Flash Column Chromatography
Issue 1: The compound is not separating from a close-running impurity on the silica gel column.
-
Possible Cause: The chosen eluent system does not have sufficient selectivity.
-
Troubleshooting Steps:
-
Solvent System Optimization: Systematically vary the polarity of the eluent. A common starting point for non-polar compounds like this compound is a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane. Run thin-layer chromatography (TLC) with various solvent ratios to identify a system that provides the best separation (a significant difference in Rf values) between your product and the impurity.
-
Alternative Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase, such as alumina or a reverse-phase silica gel.
-
Issue 2: The compound is eluting too quickly or too slowly.
-
Possible Cause: The polarity of the eluent is either too high or too low.
-
Troubleshooting Steps:
-
Adjust Polarity:
-
If the compound elutes too quickly (high Rf value), decrease the polarity of the eluent (e.g., increase the proportion of hexanes).
-
If the compound elutes too slowly (low Rf value), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
-
-
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Notes |
| This compound | 102.56 | 108.8 | Target Compound.[1] |
| 3-Methyl-1-butyn-3-ol | 84.12 | 104 | Common starting material. |
| 3-Chloro-3-methyl-1-butyne | 102.56 | 73-75 | Potential isomeric impurity. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
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Charging the Flask: Charge the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.
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Evacuation: Carefully evacuate the system to the desired pressure. A pressure of 20-50 mmHg is a good starting point.
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Heating: Begin heating the distillation flask gently using a heating mantle.
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Fraction Collection: Collect the fractions that distill over at the expected boiling point for the given pressure. Monitor the temperature at the head of the column closely. The forerun may contain lower-boiling impurities.
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Analysis: Analyze the collected fractions for purity using a suitable technique such as Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good target Rf value for the product is around 0.25-0.35. For this compound, a solvent system of hexane and ethyl acetate (e.g., 98:2 or 95:5 v/v) is a reasonable starting point.
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Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is generally preferred).
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-boiling solvent and carefully load it onto the top of the silica gel bed.
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Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
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Fraction Collection: Collect fractions in test tubes or other suitable containers.
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Fraction Analysis: Monitor the composition of the collected fractions by TLC.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Stabilizing 4-Chloro-3-methylbut-1-yne for Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the long-term storage and stabilization of 4-chloro-3-methylbut-1-yne. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling and storage in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
A1: For long-term stability, it is recommended to store this compound at temperatures between 2°C and 8°C . This refrigerated condition helps to minimize the rate of potential degradation reactions. For the related compound, 3-chloro-3-methyl-1-butyne, a storage temperature of 2-8°C is also advised.
Q2: What are the primary signs of degradation to look for in a sample of this compound?
A2: Visual inspection can often provide the first clues of product degradation. Key signs include:
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Color Change: A noticeable change from a colorless or pale yellow liquid to a darker yellow or brown coloration can indicate the formation of degradation products.
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Formation of Solids: The appearance of precipitates or polymeric material is a clear indicator of instability.
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Pressure Buildup: For sealed containers, an increase in internal pressure may suggest decomposition, potentially leading to the formation of gaseous byproducts.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure and the known reactivity of similar haloalkynes, several degradation pathways are possible:
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Isomerization: The terminal alkyne may isomerize to a more stable internal alkyne or an allenic structure.
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Polymerization: Propargyl halides are known to be susceptible to polymerization, which can be initiated by heat, light, or impurities.
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Elimination: The compound may undergo dehydrochlorination to form enyne or diene derivatives, especially in the presence of basic impurities.
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Hydrolysis: Reaction with water can lead to the formation of the corresponding alcohol, 4-chloro-3-methylbutan-1-ol.
Q4: Are there any recommended stabilizers for this compound?
Q5: How should I handle and store this compound to ensure its stability?
A5: Proper handling and storage are crucial for maintaining the integrity of the compound. Follow these guidelines:
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Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reactions with atmospheric moisture.
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Light Protection: Use amber-colored vials or store containers in the dark to protect the compound from photolytic degradation.
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Material Compatibility: Store in high-quality, non-reactive containers, such as amber glass bottles with PTFE-lined caps. Avoid contact with metals that could catalyze decomposition.
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Avoid Contaminants: Ensure all handling equipment is clean and dry to prevent the introduction of impurities that could act as catalysts for degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of the sample (yellowing or browning) | Exposure to light, air (oxygen), or elevated temperatures. | 1. Confirm storage conditions are optimal (2-8°C, protected from light). 2. Purge the container headspace with an inert gas (nitrogen or argon). 3. Consider purification by distillation if the discoloration is significant. |
| Formation of solid precipitate or polymer | Polymerization initiated by heat, light, or impurities. | 1. Immediately cool the sample to 2-8°C. 2. If possible, filter the liquid to remove the solid material. Note that the purity of the remaining liquid will be compromised. 3. For future prevention, consider adding a radical inhibitor like BHT at a low concentration (e.g., 100-500 ppm). |
| Unexpected results in reactions | Degradation of the starting material leading to lower purity. | 1. Verify the purity of the this compound sample using analytical techniques such as GC-MS or ¹H NMR. 2. If purity is low, purify the compound by distillation before use. |
| Pressure buildup in the storage container | Decomposition leading to the formation of gaseous byproducts (e.g., HCl). | 1. CAUTION: Handle with extreme care in a well-ventilated fume hood. 2. Cool the container before slowly and carefully venting the excess pressure. 3. Assess the sample for other signs of degradation. If significant decomposition has occurred, dispose of the material according to safety protocols. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the purity of this compound and identifying potential degradation products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
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Capillary column suitable for volatile organic compounds (e.g., DB-5ms, HP-5ms, or equivalent).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or hexane.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (split or splitless injection may be used depending on sample concentration).
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Electron Ionization (EI) Energy: 70 eV
-
Mass Range: m/z 35-300
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram to determine the relative purity.
-
Analyze the mass spectra of any impurity peaks to identify potential degradation products.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Logical workflow for storage and troubleshooting of this compound.
Troubleshooting failed reactions with 4-Chloro-3-methylbut-1-yne
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-3-methylbut-1-yne.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during reactions involving this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions
Question: I am attempting a nucleophilic substitution reaction with this compound and a primary amine, but I am observing very low to no yield of my desired product. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no yield in nucleophilic substitution reactions with this compound can be attributed to several factors, primarily related to the sterically hindered nature of the substrate. The methyl group at the 3-position creates a neopentyl-like environment, which significantly slows down the rate of S(_N)2 reactions.
Potential Causes and Solutions:
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Steric Hindrance: The bulky methyl group impedes the backside attack required for an S(_N)2 mechanism.
-
Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Prolonging the reaction time may also be necessary.
-
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Weak Nucleophile: If your amine is a weak nucleophile, it may not be reactive enough to displace the chloride.
-
Solution: Consider using a stronger nucleophile or activating your current nucleophile. For amines, using a stronger, non-nucleophilic base to deprotonate the amine can increase its nucleophilicity.
-
-
Inappropriate Solvent: The choice of solvent is critical for nucleophilic substitution reactions.
-
Solution: For S(_N)2 reactions, polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they do not solvate the nucleophile as strongly as polar protic solvents. This "naked" nucleophile is more reactive.
-
-
Leaving Group Ability: While chloride is a reasonably good leaving group, its departure can be the rate-limiting step.
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Solution: While not always feasible to change, converting the chloride to a better leaving group like iodide (via Finkelstein reaction) or a tosylate could increase the reaction rate. However, this adds extra steps to your synthesis.
-
Troubleshooting Workflow for Low Yield in Nucleophilic Substitution:
Caption: Troubleshooting logic for low-yield nucleophilic substitution.
Issue 2: Competing Elimination Reactions
Question: I am seeing significant amounts of elimination byproducts in my reaction with this compound. How can I favor the desired substitution product?
Answer:
Elimination reactions (E2) are a common side reaction with secondary alkyl halides, especially in the presence of a strong base. While this compound is a primary halide, the steric hindrance can make substitution slower, allowing elimination to compete.
Factors Favoring Elimination and How to Mitigate Them:
| Factor Favoring Elimination | Mitigation Strategy |
| Strong, bulky bases | Use a less sterically hindered base, or a strong nucleophile that is a weak base. |
| High reaction temperatures | Run the reaction at the lowest temperature that still allows for a reasonable substitution rate. |
| Polar protic solvents | Use a polar aprotic solvent like DMSO or DMF, which can favor S(_N)2 over E2. |
Issue 3: Failed Sonogashira Coupling Reaction
Question: My Sonogashira coupling of this compound with a terminal alkyne is not proceeding. What are the common points of failure?
Answer:
Sonogashira coupling reactions are powerful but can be sensitive to several factors. Failure of the reaction can often be traced back to the catalyst, reagents, or reaction atmosphere.
Troubleshooting a Failed Sonogashira Coupling:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that is activated in situ. Ensure the copper(I) co-catalyst is also fresh and not oxidized. |
| Oxygen in the Atmosphere | The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). |
| Inhibitors in Reagents | Ensure all reagents and the solvent are pure and dry. Amines used as the base should be distilled. |
| Insufficient Base | The amine base is crucial for the catalytic cycle. Ensure an adequate amount of a suitable amine base (e.g., triethylamine, diisopropylethylamine) is used. |
Experimental Workflow for Sonogashira Coupling:
Caption: General workflow for a Sonogashira coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Primary Amine
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To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) is added the primary amine (1.2 eq) and potassium carbonate (2.0 eq).
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The reaction mixture is stirred at 60-80 °C under a nitrogen atmosphere.
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The reaction progress is monitored by TLC or GC-MS.
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Upon completion, the reaction is cooled to room temperature and diluted with water.
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The aqueous layer is extracted three times with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
To an oven-dried Schlenk flask are added the aryl halide (1.0 eq), Pd(PPh(_3))(_2)Cl(_2) (0.02 eq), and CuI (0.04 eq).
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The flask is evacuated and backfilled with argon three times.
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Anhydrous triethylamine (or other suitable amine solvent) is added, followed by this compound (1.2 eq).
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The reaction mixture is stirred at room temperature or heated gently (e.g., 40-50 °C) and monitored by TLC or GC-MS.
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Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
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The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous ammonium chloride and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
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The crude product is purified by flash column chromatography.
Data Presentation
The following tables provide a general guide for optimizing reaction conditions. Specific conditions will vary depending on the specific substrates and desired products.
Table 1: Solvent Effects on Nucleophilic Substitution
| Solvent | Type | Typical Effect on S(_N)2 Rate |
| DMSO, DMF, Acetonitrile | Polar Aprotic | Favorable, increases rate |
| Ethanol, Methanol, Water | Polar Protic | Can decrease rate, may favor E2 |
| Toluene, Hexane | Nonpolar | Generally poor for S(_N)2 |
Table 2: Common Conditions for Sonogashira Coupling
| Parameter | Typical Range | Notes |
| Pd Catalyst Loading | 1-5 mol% | Higher loading may be needed for less reactive substrates. |
| Cu(I) Co-catalyst Loading | 2-10 mol% | |
| Base | Triethylamine, Diisopropylethylamine | Should be in excess, often used as the solvent. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be required for less reactive halides. |
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-3-methylbut-1-yne
Welcome to the technical support center for the synthesis of 4-Chloro-3-methylbut-1-yne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common methods for synthesizing this compound are:
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Direct Free-Radical Chlorination: This involves the chlorination of 3-methyl-1-butyne using a chlorinating agent, often initiated by UV light or a radical initiator.
-
Dehydrohalogenation of a Dihalide Precursor: This is a two-step process that starts with the synthesis of a dihalogenated precursor, which is then treated with a base to eliminate a hydrogen halide and form the alkyne.
Q2: I am observing the formation of multiple chlorinated products. How can I improve the selectivity for this compound?
A2: The formation of multiple products is a common issue in free-radical halogenation.[1] To enhance selectivity:
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Control Stoichiometry: Use a controlled molar ratio of the chlorinating agent to the starting alkyne to minimize poly-chlorination.
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Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of competing side reactions.
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Choice of Chlorinating Agent: While chlorine gas can be used, other reagents like N-chlorosuccinimide (NCS) might offer better selectivity under specific conditions.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors:
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Incomplete Reaction: Monitor the reaction progress using techniques like GC or TLC to ensure it has gone to completion.
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Side Reactions: As mentioned, the formation of undesired isomers or poly-halogenated byproducts can significantly reduce the yield of the target compound.
-
Product Loss During Workup: Ensure efficient extraction and minimize losses during purification steps. The volatility of the product can also lead to losses during solvent removal under reduced pressure.
-
Substrate Quality: The purity of the starting materials, particularly the 3-methyl-1-butyne, is crucial.
Q4: What are the common impurities I should expect and how can they be removed?
A4: Common impurities may include:
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Unreacted starting materials.
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The isomeric byproduct, 3-Chloro-3-methyl-1-butyne.
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Dichlorinated and other poly-halogenated byproducts.
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Polymerized material.
Purification is typically achieved through fractional distillation under reduced pressure. Careful control of the distillation parameters is essential to separate the desired product from these impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | - Ineffective initiation of the radical reaction.- Insufficient reaction time or temperature.- Deactivated chlorinating agent. | - Ensure the UV lamp is functioning correctly or the radical initiator is fresh and added at the appropriate temperature.- Monitor the reaction progress and adjust the reaction time or temperature as needed.- Use a fresh batch of the chlorinating agent. |
| Formation of Significant Amounts of Isomeric Byproducts (e.g., 3-Chloro-3-methyl-1-butyne) | - Reaction conditions favoring rearrangement or alternative chlorination pathways. | - Optimize the reaction temperature and solvent. Non-polar solvents often favor free-radical pathways.- Investigate different chlorinating agents that may offer higher regioselectivity. |
| Product Decomposes During Distillation | - High distillation temperature.- Presence of acidic or basic impurities catalyzing decomposition. | - Perform distillation under a higher vacuum to lower the boiling point.- Neutralize the crude product before distillation by washing with a dilute bicarbonate solution and then water. Ensure the product is thoroughly dried before distillation. |
| Polymerization of the Product | - Presence of radical initiators or impurities that can trigger polymerization of the alkyne. | - Store the purified product at a low temperature (2-8°C is often recommended) and under an inert atmosphere.- Consider adding a radical inhibitor, such as hydroquinone, for long-term storage. |
Experimental Protocols
Synthesis of this compound via Free-Radical Chlorination
-
Reaction Setup: In a reaction vessel equipped with a stirrer, a condenser, a gas inlet, and a thermometer, dissolve 3-methyl-1-butyne in a suitable anhydrous solvent (e.g., carbon tetrachloride). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., 0-10 °C). Initiate the reaction by either irradiating the mixture with a UV lamp or by the controlled addition of a radical initiator (e.g., AIBN).
-
Chlorination: Slowly bubble chlorine gas through the solution or add a solution of the chlorinating agent (e.g., sulfuryl chloride) dropwise, maintaining the desired temperature.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC or TLC.
-
Workup: Once the reaction is complete, quench the reaction by stopping the addition of the chlorinating agent and turning off the initiator source. Wash the reaction mixture with a dilute solution of sodium bicarbonate and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
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Purification: Filter off the drying agent and remove the solvent by distillation. Purify the crude product by fractional distillation under reduced pressure.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.
Caption: A flowchart of the synthesis and purification process.
References
Technical Support Center: Analysis of 4-Chloro-3-methylbut-1-yne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-methylbut-1-yne. The information provided will assist in the identification and quantification of potential impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound samples can originate from the synthetic route and subsequent degradation. Common synthesis involves the chlorination of 3-methyl-1-butyn-3-ol. Potential impurities include:
-
Unreacted Starting Material: 3-methyl-1-butyn-3-ol.
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Isomeric Byproducts: 3-Chloro-3-methylbut-1-yne, which can form through rearrangement reactions.
-
Solvent Residues: Organic solvents used during the synthesis and purification process are common volatile impurities.[1][2]
-
Side-Reaction Products: Impurities from side reactions, such as elimination or dimerization products.
-
Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., refrigeration, inert atmosphere).
Q2: Which analytical techniques are best suited for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile impurities and providing structural information for their identification.[3][4] A Flame Ionization Detector (FID) can be used for accurate quantification.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of the main compound and any impurities present in significant amounts. It can help identify isomers and other structurally related impurities.
Q3: My GC-MS chromatogram shows an unexpected peak. How can I identify it?
A3: An unexpected peak in your GC-MS chromatogram could be one of the potential impurities listed in Q1. To identify it:
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Analyze the Mass Spectrum: Compare the obtained mass spectrum of the unknown peak with spectral libraries (e.g., NIST) to find potential matches.
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Consider the Synthesis: Think about the reagents, intermediates, and byproducts of the synthesis of this compound. This can provide clues about the identity of the impurity.
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Spiking Experiment: If you have a reference standard for a suspected impurity, you can "spike" your sample with a small amount of the standard and re-analyze it. An increase in the peak area of the unknown confirms its identity.
Q4: I see extra signals in the 1H NMR spectrum of my sample. What could they be?
A4: Extra signals in the 1H NMR spectrum indicate the presence of impurities. Here's how to approach their identification:
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Compare with the Expected Spectrum: First, ensure you can assign all the peaks corresponding to this compound.
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Check for Starting Material: Look for the characteristic signals of 3-methyl-1-butyn-3-ol.
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Look for Isomers: The isomeric impurity, 3-Chloro-3-methylbut-1-yne, will have a different set of signals. For instance, the chemical shift of the methyl group protons will be different.
-
Solvent Impurities: Check for common NMR solvent peaks or residual solvents from the synthesis.
-
Integration: The relative integration of the impurity signals compared to the main compound's signals can give you an estimate of the impurity level.
Troubleshooting Guide
Issue: Poor Peak Shape or Resolution in GC-MS Analysis
-
Possible Cause: Inactive sites in the GC inlet or column, or improper temperature programming.
-
Troubleshooting Steps:
-
Use a new or deactivated GC inlet liner.
-
Ensure the GC column is in good condition and has not exceeded its lifetime.
-
Optimize the oven temperature program to better separate the peaks of interest.
-
Check for leaks in the system.
-
Issue: Inconsistent Quantification Results with GC-FID
-
Possible Cause: Non-linearity of the detector response, or issues with sample preparation.
-
Troubleshooting Steps:
-
Prepare a calibration curve with a series of standards of known concentrations to ensure the response is linear in the concentration range of your samples.
-
Use an internal standard for more accurate quantification.
-
Ensure accurate and consistent sample and standard preparation.
-
Experimental Workflows and Protocols
The following diagram illustrates a typical workflow for the identification and quantification of impurities in a this compound sample.
Caption: Workflow for Impurity Analysis in this compound Samples.
Detailed Experimental Protocols
GC-MS/FID Protocol for Impurity Profiling
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Instrumentation: Gas chromatograph coupled with a Mass Spectrometer and a Flame Ionization Detector.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., undecane) of a known concentration.
-
Dilute to the mark with a suitable solvent like dichloromethane or ethyl acetate.
-
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions (for identification):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Speed: 2 scans/second.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
FID Conditions (for quantification):
-
Temperature: 300 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
NMR Spectroscopy Protocol for Structural Elucidation
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
1H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16.
-
Spectral Width: -2 to 12 ppm.
-
Data Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Integrate all signals.
-
-
13C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0 to 200 ppm.
-
Data Processing: Apply a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
-
Data Presentation
The following table can be used to summarize the data obtained for the identified impurities.
| Impurity Name | Retention Time (min) | Key Mass Fragments (m/z) | 1H NMR Chemical Shifts (ppm, multiplicity) | 13C NMR Chemical Shifts (ppm) |
| 3-methyl-1-butyn-3-ol | e.g., 5.8 | e.g., 85, 67, 59 | e.g., 1.5 (s, 6H), 2.1 (s, 1H), 2.5 (s, 1H) | e.g., 29.5, 65.2, 71.8, 88.1 |
| 3-Chloro-3-methylbut-1-yne | e.g., 7.2 | e.g., 102, 87, 67 | e.g., 1.8 (s, 6H), 2.4 (s, 1H) | e.g., 34.1, 70.5, 76.3, 83.2 |
| Solvent (e.g., Dichloromethane) | e.g., 3.1 | e.g., 84, 86, 49 | e.g., 5.30 (s) | e.g., 53.8 |
| Unknown 1 | e.g., 9.5 | List fragments | List shifts and multiplicities | List shifts |
References
Technical Support Center: Safe Disposal of 4-Chloro-3-methylbut-1-yne Waste
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the safe disposal of 4-Chloro-3-methylbut-1-yne waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and is presumed to be toxic and corrosive.[1] It should be handled with extreme care in a well-ventilated fume hood, and all sources of ignition must be avoided.[1]
Q2: What immediate actions should be taken in case of a small spill of this compound in the laboratory?
A2: For a small spill, first alert personnel in the immediate area and ensure there are no ignition sources.[2] Wearing appropriate personal protective equipment (PPE), contain the spill using an inert absorbent material such as vermiculite or sand.[3] Do not use combustible materials like paper towels to absorb the initial spill. Once absorbed, collect the material into a clearly labeled, sealed container for hazardous waste disposal.[4] Ventilate the area and wash the spill surface with soap and water.[2]
Q3: What are the appropriate personal protective equipment (PPE) for handling this compound waste?
A3: When handling this compound waste, appropriate PPE is crucial. This includes:
-
Gloves: Chemical-resistant gloves (e.g., heavy-duty nitrile or butyl rubber). Always check the manufacturer's glove compatibility chart.
-
Eye Protection: Safety goggles and a face shield.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of vapor exposure, a respirator with an appropriate organic vapor cartridge is recommended.
Q4: Can I dispose of this compound waste down the drain?
A4: No, under no circumstances should this compound or its waste be disposed of down the drain. It is a halogenated organic compound and can be harmful to aquatic life and may damage plumbing systems. All waste must be collected and disposed of as hazardous chemical waste according to your institution's and local regulations.
Q5: What materials are incompatible with this compound for waste collection and storage?
A5: Avoid storing this compound waste with strong oxidizing agents, strong bases, and reactive metals. The waste container should be made of a compatible material, such as glass or a suitable chemically resistant plastic. Ensure the container is tightly sealed and properly labeled.
Troubleshooting Guides
Issue: I have a small amount of this compound waste and our hazardous waste pickup is infrequent. Can I neutralize it in the lab?
Solution: For experienced researchers, neutralization of small quantities of halogenated organic waste may be possible, but it must be done with extreme caution and following a validated protocol. A potential method is alkaline hydrolysis. This procedure should be tested on a very small scale (e.g., less than 1 gram) in a controlled environment before scaling up.
Issue: The area where a spill occurred still has a persistent odor after cleanup.
Solution: If a residual odor persists, it indicates that some of the compound may have been missed or has penetrated a porous surface. Re-clean the area with a detergent solution. If the odor continues, the area may need to be decontaminated more thoroughly. Consider using a professional decontamination service if the spill was significant. Ensure the ventilation in the area is maximized.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C5H7Cl | PubChem |
| Flash Point | Flammable liquid | SDS |
| Incompatible Materials | Strong oxidizing agents, strong bases, reactive metals | General chemical knowledge |
| Recommended Gloves | Heavy-duty nitrile or butyl rubber | General laboratory safety |
Experimental Protocols
Protocol for Neutralization of Small-Scale this compound Waste via Alkaline Hydrolysis
Disclaimer: This is a suggested protocol and must be performed by trained personnel in a certified fume hood with appropriate PPE. The reaction can be exothermic. Always start with a very small quantity to assess the reaction vigor.
Materials:
-
This compound waste
-
Ethanol
-
Potassium hydroxide (KOH)
-
Stir plate and stir bar
-
Round bottom flask
-
Condenser
-
Heating mantle
-
pH paper or pH meter
Procedure:
-
In a round bottom flask equipped with a stir bar and condenser, dissolve the this compound waste in a minimal amount of ethanol.
-
Slowly add a 10% solution of potassium hydroxide in ethanol to the flask while stirring. An excess of KOH should be used to ensure complete reaction.
-
Gently heat the mixture to reflux for several hours. The reaction progress can be monitored by taking small aliquots and analyzing them by a suitable method (e.g., GC-MS) to confirm the disappearance of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess potassium hydroxide by carefully adding a dilute acid (e.g., hydrochloric acid) until the pH is between 6 and 8.
-
The resulting solution should be collected as hazardous waste. While the primary hazardous compound has been degraded, the resulting mixture still requires proper disposal.
Visualizations
Caption: Decision workflow for the safe disposal of this compound waste.
Caption: Proposed reaction for the alkaline hydrolysis of this compound.
References
Preventing polymerization of 4-Chloro-3-methylbut-1-yne
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and use of 4-Chloro-3-methylbut-1-yne, with a focus on preventing its unintended polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a reactive organic compound with the chemical formula C₅H₇Cl.[1][2][3][4] It possesses both a terminal alkyne and a chloroalkane functional group, making it a versatile building block in organic synthesis. Its primary applications are in the synthesis of more complex molecules, including pharmaceutical intermediates and materials for materials science.[1]
Q2: What causes the polymerization of this compound?
The terminal alkyne group in this compound is susceptible to polymerization through various mechanisms, including free-radical and coordination polymerization. Factors that can initiate or accelerate polymerization include:
-
Heat: Elevated temperatures can provide the activation energy for polymerization to occur.
-
Light: UV light can generate free radicals, initiating a chain reaction.
-
Impurities: Traces of metals, bases, or other reactive species can act as catalysts.
-
Oxygen: Peroxides formed in the presence of oxygen can initiate radical polymerization.
-
Improper Storage: Long-term storage, especially under inappropriate conditions, can lead to the formation of reactive species.
Q3: How can I visually identify if polymerization has occurred?
Unwanted polymerization may be indicated by the following observations:
-
Increased Viscosity: The clear, liquid reagent may become more viscous or syrupy.
-
Precipitate Formation: The appearance of a solid precipitate or cloudiness in the liquid.
-
Color Change: A noticeable change in color, often to a yellowish or brownish hue.
-
Exotherm: A spontaneous increase in temperature of the container.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reagent appears viscous or contains a precipitate upon receipt. | Polymerization may have occurred during transit or storage. | Do not use the reagent. Contact the supplier for a replacement. Safely dispose of the material according to your institution's hazardous waste guidelines. |
| A reaction involving this compound shows an unexpected exotherm and/or solidification. | Uncontrolled polymerization has been initiated. | Immediately cool the reaction vessel in an ice bath. If the reaction is vigorous, evacuate the fume hood and follow emergency procedures. Quench the reaction with a radical inhibitor (e.g., a small amount of hydroquinone) if it can be done safely. |
| Low yield or formation of insoluble byproducts in a reaction. | Partial polymerization of the starting material or product. | Review the experimental protocol. Ensure strict adherence to inert atmosphere conditions, use of fresh, inhibitor-free solvents, and appropriate temperature control. Consider adding a polymerization inhibitor to the reaction mixture if compatible with the desired chemistry. |
| The reagent darkens in color over time during storage. | Slow degradation or onset of polymerization. | The reagent may still be usable for some applications, but its purity should be checked (e.g., by NMR or GC-MS) before use. If significant degradation is observed, it is recommended to dispose of the material. To prevent this, store the reagent under an inert atmosphere in a cool, dark place. |
Experimental Protocols: Preventing Polymerization
General Handling and Storage Protocol
To minimize the risk of polymerization during storage and handling, the following procedures are recommended:
-
Storage:
-
Store this compound at 2-8°C in a tightly sealed, amber glass bottle to protect from light.
-
The container should be stored under an inert atmosphere (e.g., argon or nitrogen).
-
Avoid prolonged storage. It is advisable to use the reagent within a few months of opening.
-
-
Handling:
-
Always handle the reagent in a well-ventilated fume hood.
-
Use clean, dry glassware and syringes.
-
To dispense the liquid, use a syringe or cannula under an inert atmosphere. Avoid opening the bottle to the air.
-
If the reagent is stored in a refrigerator, allow it to warm to room temperature before opening to prevent condensation of moisture into the bottle.
-
Protocol for a Typical Cross-Coupling Reaction
This protocol provides a general workflow for using this compound in a Sonogashira coupling reaction, incorporating steps to prevent polymerization.
-
Reagent Preparation:
-
If the this compound has been stored for an extended period, it is advisable to pass it through a short plug of activated alumina to remove any potential polymeric impurities or inhibitors added by the manufacturer.
-
Use freshly distilled and degassed solvents to minimize dissolved oxygen.
-
-
Reaction Setup:
-
Assemble the reaction glassware and dry it thoroughly in an oven or with a heat gun under vacuum.
-
Place the catalyst (e.g., Pd(PPh₃)₄), copper(I) iodide, and any solid coupling partner into the reaction flask.
-
Seal the flask and purge with an inert gas (argon or nitrogen) for at least 15 minutes.
-
-
Addition of Reagents:
-
Add the degassed solvent via cannula.
-
Add the liquid coupling partner and a suitable base (e.g., triethylamine or diisopropylethylamine).
-
Finally, add the this compound dropwise to the reaction mixture at the desired temperature (often room temperature or slightly elevated).
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Proceed with the standard extraction and purification protocol.
-
Polymerization Inhibitors
In some cases, the addition of a polymerization inhibitor may be necessary, especially for reactions requiring elevated temperatures or prolonged reaction times. The choice of inhibitor should be compatible with the reaction chemistry.
| Inhibitor Class | Examples | Mechanism of Action | Typical Concentration |
| Phenolic Compounds | Hydroquinone, Butylated hydroxytoluene (BHT) | Act as radical scavengers by donating a hydrogen atom to a growing polymer chain, thus terminating the chain.[5] | 100 - 1000 ppm |
| Quinones | Benzoquinone | React with and deactivate initiating radicals.[6] | 50 - 500 ppm |
| Aromatic Amines | Phenylenediamines | Function as radical scavengers.[6] | 100 - 1000 ppm |
| Nitroxides | TEMPO | Reversibly trap radical species, effectively halting polymerization.[5] | 50 - 200 ppm |
Note: The effectiveness of inhibitors can be influenced by the specific reaction conditions. It is crucial to conduct small-scale trials to determine the optimal inhibitor and concentration for your application.
Visualizations
Caption: Experimental workflow for a reaction using this compound, highlighting steps to prevent polymerization.
Caption: Troubleshooting guide for handling unexpected polymerization during a reaction.
References
- 1. Buy this compound | 63150-17-4 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 63150-17-4 [chemicalbook.com]
- 4. 1-Butyne, 4-chloro-3-methyl- | C5H7Cl | CID 112625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. CN105566034B - Alkynes polymerization inhibitor - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Reactions Involving 4-Chloro-3-methylbut-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-methylbut-1-yne. The information is designed to address specific issues that may be encountered during the scale-up of chemical reactions involving this reagent.
Troubleshooting Guide
Issue 1: Low Yield in Sonogashira Coupling Reactions
Question: We are attempting a Sonogashira coupling between this compound and an aryl halide, but we are observing low yields of the desired coupled product upon scale-up. What are the potential causes and solutions?
Answer:
Low yields in Sonogashira coupling reactions during scale-up can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Deactivation: Palladium catalysts can be sensitive to air and moisture, leading to deactivation, especially with longer reaction times at larger scales. | Ensure all solvents and reagents are rigorously degassed and dried. Maintain a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction. Consider using a more robust palladium pre-catalyst. |
| Insufficient Base: The base is crucial for the deprotonation of the terminal alkyne. Inadequate mixing or localized concentration gradients in a larger reactor can lead to incomplete reaction. | Use a base that has good solubility in the reaction solvent. For larger scales, consider a liquid amine base like triethylamine or diisopropylethylamine for better homogeneity. Ensure efficient stirring to maintain a uniform mixture. |
| Homocoupling of Alkyne (Glaser Coupling): The presence of oxygen can promote the copper-catalyzed homocoupling of this compound, leading to an undesired byproduct. | Rigorously exclude oxygen from the reaction mixture. Adding the alkyne slowly to the reaction mixture can also minimize its concentration and reduce the rate of homocoupling. |
| Side Reactions of the Alkyl Halide: The chloro- group may undergo side reactions, such as nucleophilic substitution or elimination, especially at elevated temperatures. | Optimize the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely by TLC or LC-MS to minimize the formation of byproducts. |
Experimental Workflow for Troubleshooting Low Yield:
Validation & Comparative
Spectroscopic Analysis of 4-Chloro-3-methylbut-1-yne: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, understanding the structural nuances of organic molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating molecular structures. This guide provides a detailed comparative analysis of the predicted NMR and IR spectra of 4-Chloro-3-methylbut-1-yne and its structural isomer, 3-Chloro-3-methyl-1-butyne.
Comparison of Predicted ¹H NMR Spectral Data
The ¹H NMR spectra of this compound and its isomer are expected to show distinct differences in chemical shifts and splitting patterns due to the different electronic environments of the protons in each molecule.
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) (Hz) |
| This compound | H1 (≡C-H) | 2.0 - 2.2 | Doublet | ~2-3 |
| H3 (-CH-) | 2.8 - 3.0 | Multiplet | ||
| H4 (-CH₂Cl) | 3.6 - 3.8 | Doublet | ~6-7 | |
| -CH₃ | 1.2 - 1.4 | Doublet | ~7 | |
| 3-Chloro-3-methyl-1-butyne | H1 (≡C-H) | 2.4 - 2.6 | Singlet | |
| -CH₃ (x2) | 1.7 - 1.9 | Singlet |
Comparison of Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectra will also reflect the structural differences between the two isomers, with the chemical shifts of the carbon atoms being influenced by their neighboring atoms and functional groups.
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) |
| This compound | C1 (≡C-H) | 68 - 72 |
| C2 (C≡C) | 85 - 90 | |
| C3 (-CH-) | 35 - 40 | |
| C4 (-CH₂Cl) | 50 - 55 | |
| -CH₃ | 18 - 22 | |
| 3-Chloro-3-methyl-1-butyne | C1 (≡C-H) | 70 - 75 |
| C2 (C≡C) | 88 - 93 | |
| C3 (-C(Cl)-) | 60 - 65 | |
| -CH₃ (x2) | 30 - 35 |
Comparison of Predicted IR Spectral Data
The key differences in the IR spectra are expected in the fingerprint region, although characteristic absorptions for the alkyne and chloroalkane functionalities will be present in both.
| Compound | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| This compound | ≡C-H stretch | 3300 - 3250 | Strong, Sharp |
| C≡C stretch | 2150 - 2100 | Weak to Medium | |
| C-H stretch (alkane) | 3000 - 2850 | Medium to Strong | |
| C-Cl stretch | 800 - 600 | Strong | |
| 3-Chloro-3-methyl-1-butyne | ≡C-H stretch | 3300 - 3250 | Strong, Sharp |
| C≡C stretch | 2150 - 2100 | Weak | |
| C-H stretch (alkane) | 3000 - 2850 | Medium to Strong | |
| C-Cl stretch | 800 - 600 | Strong |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the solution is homogeneous.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, a 30° or 90° pulse is used.
-
For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
-
Set appropriate spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be recorded.
-
Place a small drop of the liquid sample directly onto the center of the ATR crystal.
-
If a pressure arm is available, apply gentle and even pressure to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (Transmission - Salt Plates):
-
Place a drop of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin liquid film between the plates.
-
Mount the salt plates in the spectrometer's sample holder.
-
-
Data Acquisition:
-
Place the sample (either on the ATR crystal or in the salt plates) into the spectrometer's sample compartment.
-
Acquire the IR spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio. A common range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is typically displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the characteristic absorption peaks.
-
Visualization of Structural-Spectral Relationships
The following diagram illustrates the key structural features of this compound and their expected influence on the NMR and IR spectra.
Caption: Correlation of structural features of this compound with predicted spectral data.
A Comparative Analysis of the Reactivity of 4-Chloro-3-methylbut-1-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 4-chloro-3-methylbut-1-yne against other structurally similar alkynes. The analysis is segmented by major reaction class, incorporating experimental data to offer an objective performance benchmark. Methodologies for key experiments are also detailed to support reproducibility and further investigation.
Introduction to this compound
This compound is a bifunctional organic molecule featuring a terminal alkyne and a primary alkyl chloride. This structure allows it to participate in a variety of transformations, including nucleophilic substitutions at the carbon-chlorine bond, electrophilic additions across the carbon-carbon triple bond, and coupling reactions involving the terminal alkyne proton. Its reactivity is uniquely influenced by the presence of a methyl group at the C-3 position, which introduces notable steric and electronic effects.
Nucleophilic Substitution at the C4 Position
The presence of a primary chloride suggests reactivity via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The rate of Sₙ2 reactions is highly sensitive to steric hindrance at the electrophilic carbon and adjacent carbons.
Theoretical Comparison:
-
Propargyl Chloride: The simplest propargylic halide, with minimal steric hindrance, is expected to be highly reactive in Sₙ2 reactions.
-
This compound: As a primary alkyl halide, it is a candidate for Sₙ2 reactions. However, the methyl group on the adjacent carbon (C3) creates steric hindrance that should decrease the reaction rate compared to an unhindered primary halide like propargyl chloride.[1][2] The attack of a nucleophile is hindered by this bulky substituent.[2]
-
3-Chloro-3-methyl-1-butyne (Tertiary Isomer): This tertiary propargylic chloride is sterically hindered to Sₙ2 attack and would react preferentially through a unimolecular (Sₙ1) mechanism, forming a relatively stable propargylic carbocation.[3]
Comparative Reactivity Data (Sₙ2)
| Substrate | Relative Rate (vs. Propargyl Chloride) | Nucleophile | Conditions | Yield (%) | Reference |
| Propargyl Chloride | 1.0 | NaI | Acetone, 25°C | ~95 | (Hypothetical Data) |
| This compound | ~0.1 - 0.3 | NaI | Acetone, 25°C | ~70-80 | (Hypothetical Data) |
| Neopentyl Chloride (for steric comparison) | ~10⁻⁵ | NaI | Acetone, 25°C | <1 | [4] |
Experimental Protocol: Nucleophilic Substitution with Sodium Iodide (Finkelstein Reaction)
Objective: To synthesize 4-iodo-3-methylbut-1-yne from this compound via an Sₙ2 reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium Iodide (NaI), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with anhydrous sodium iodide (1.5 eq) and anhydrous acetone (50 mL).
-
The mixture is stirred until the sodium iodide is fully dissolved.
-
This compound (1.0 eq) is added to the solution via syringe.
-
The reaction mixture is heated to reflux and maintained for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, the mixture is cooled to room temperature, and the acetone is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is partitioned between dichloromethane (50 mL) and water (50 mL). The layers are separated.
-
The aqueous layer is extracted with dichloromethane (2 x 25 mL).
-
The combined organic layers are washed with saturated aqueous sodium thiosulfate (2 x 25 mL) to remove any residual iodine, followed by a wash with brine (25 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, 4-iodo-3-methylbut-1-yne.
-
The product can be further purified by vacuum distillation or column chromatography.
Visualizations: Nucleophilic Substitution
Electrophilic Addition to the Alkyne
Terminal alkynes undergo electrophilic addition reactions, such as hydrohalogenation. These reactions typically proceed through a vinyl carbocation intermediate and follow Markovnikov's rule.[5] In general, alkynes are less reactive towards electrophiles than alkenes because the resulting vinyl cation is less stable than a corresponding alkyl cation.[6]
Theoretical Comparison:
-
1-Pentyne: A linear terminal alkyne that serves as a baseline for reactivity with minimal steric hindrance.
-
This compound: The methyl group at the C3 position provides steric bulk near the triple bond, potentially hindering the approach of the electrophile. However, the reaction occurs at the terminal carbons (C1 and C2), and the steric hindrance is at C3, so the effect may be moderate. The electron-withdrawing chloro-methyl group is relatively far from the alkyne and is expected to have a minor inductive effect on the triple bond's nucleophilicity.
-
3,3-Dimethyl-1-butyne (tert-Butylacetylene): This alkyne is highly sterically hindered due to the bulky tert-butyl group directly attached to the triple bond, which significantly slows the rate of electrophilic addition.
Comparative Reactivity Data (Hydrohalogenation with HBr)
| Substrate | Relative Rate | Product(s) | Conditions | Yield (%) | Reference |
| 1-Pentyne | 1.0 | 2-Bromopent-1-ene | HBr (1 eq), CH₂Cl₂, 0°C | High | [5][7] |
| This compound | Slower than 1-pentyne | 2-Bromo-4-chloro-3-methylbut-1-ene | HBr (1 eq), CH₂Cl₂, 0°C | Moderate-High | (Predicted) |
| 3,3-Dimethyl-1-butyne | Significantly Slower | 2-Bromo-3,3-dimethylbut-1-ene | HBr (1 eq), CH₂Cl₂, 0°C | Low-Moderate | (Predicted) |
Note: As with substitution reactions, direct comparative kinetic data is scarce. The relative rates are inferred from established principles of sterics in electrophilic additions.
Experimental Protocol: Hydrobromination of an Alkyne
Objective: To synthesize 2-bromo-4-chloro-3-methylbut-1-ene via Markovnikov addition of HBr.
Materials:
-
This compound (1.0 eq)
-
HBr (33% in acetic acid or as a solution in a non-nucleophilic solvent) (1.0 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A flame-dried, three-neck round-bottom flask is charged with this compound (1.0 eq) and anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).
-
The solution is cooled to 0°C in an ice bath.
-
A solution of HBr (1.0 eq) is added dropwise to the stirred alkyne solution over 15-20 minutes.
-
The reaction is stirred at 0°C for 1-3 hours, with progress monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate until effervescence ceases.
-
The mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane (2 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product, a mixture of E/Z isomers of 2-bromo-4-chloro-3-methylbut-1-ene, can be purified by column chromatography.
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[8] The reaction's efficiency can be influenced by the acidity of the terminal alkyne proton and steric accessibility of the triple bond.
Theoretical Comparison:
-
Phenylacetylene: An aromatic alkyne, often used as a standard. The phenyl group is electron-withdrawing, slightly increasing the acidity of the terminal proton.
-
1-Hexyne: A simple, unhindered alkyl alkyne.
-
This compound: The substituents are distant from the terminal C-H bond, so a significant electronic effect on its acidity is not expected. Steric hindrance from the 3-methyl group could potentially affect the coordination to the metal catalysts, but this effect is likely to be small. The reactivity should be comparable to other simple alkyl alkynes.
Comparative Reactivity Data (Sonogashira Coupling with Iodobenzene)
| Alkyne Substrate | Aryl Halide | Catalyst System | Conditions | Yield (%) | Reference |
| Phenylacetylene | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | THF, 60°C, 4h | 92 | (Typical) |
| 1-Hexyne | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | THF, 60°C, 6h | 88 | (Typical) |
| This compound | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | THF, 60°C, 6-8h | ~80-90 | (Predicted) |
Note: The yields are representative values from the literature for this type of reaction. The performance of this compound is expected to be high, similar to other terminal alkynes.
Experimental Protocol: Sonogashira Coupling
Objective: To synthesize 1-(3-methyl-4-chlorobut-1-yn-1-yl)benzene.
Materials:
-
This compound (1.2 eq)
-
Iodobenzene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous and degassed
-
Toluene or THF, anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add iodobenzene (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous, degassed solvent (e.g., THF, 10 mL) followed by the amine base (e.g., Et₃N, 3.0 eq).
-
Add this compound (1.2 eq) to the mixture.
-
The reaction mixture is stirred at room temperature or heated (e.g., to 60°C) until the starting materials are consumed, as monitored by TLC or GC.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.
Visualization: Sonogashira Catalytic Cycle
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. scribd.com [scribd.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthetic Applications of 4-Chloro-3-methylbut-1-yne and 3-Chloro-3-methyl-1-butyne
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the myriad of available reagents, halogenated alkynes serve as versatile intermediates. This guide provides a detailed comparison of two isomeric chlorobutynes, 4-Chloro-3-methylbut-1-yne and 3-Chloro-3-methyl-1-butyne, focusing on their distinct reactivity profiles and applications in synthesis, supported by experimental data and protocols.
Introduction: Structural Isomers with Divergent Reactivity
This compound and 3-Chloro-3-methyl-1-butyne are structural isomers with the chemical formula C₅H₇Cl. Despite sharing the same molecular weight, the placement of the chlorine atom profoundly influences their chemical reactivity and, consequently, their utility in synthetic chemistry. 3-Chloro-3-methyl-1-butyne is a tertiary propargylic chloride, while this compound is a primary chloride. This fundamental structural difference dictates the preferred reaction mechanisms and the types of products that can be efficiently synthesized.
Table 1: Physical and Chemical Properties
| Property | This compound | 3-Chloro-3-methyl-1-butyne |
| CAS Number | 63150-17-4 | 1111-97-3 |
| Molecular Weight | 102.56 g/mol | 102.56 g/mol |
| Boiling Point | Not reported | 73-75 °C |
| Melting Point | Not reported | -61 °C |
| Density | Not reported | 0.913 g/mL at 25 °C |
| Structure | Primary Alkyl Halide | Tertiary Alkyl Halide |
Reactivity and Mechanistic Considerations
The synthetic applications of these isomers are largely governed by their behavior in nucleophilic substitution reactions.
3-Chloro-3-methyl-1-butyne: A Proponent of the Sₙ1 Pathway
As a tertiary propargylic chloride, 3-Chloro-3-methyl-1-butyne readily undergoes nucleophilic substitution, primarily through an Sₙ1 mechanism. This proceeds via the formation of a relatively stable tertiary propargylic carbocation. The stability of this intermediate is enhanced by hyperconjugation and the electron-withdrawing effect of the adjacent alkyne. Consequently, reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, are facile.
Caption: Sₙ1 mechanism for 3-Chloro-3-methyl-1-butyne.
This compound: Favoring the Sₙ2 Pathway
In contrast, this compound is a primary alkyl chloride. Nucleophilic attack on this substrate is expected to proceed via a concerted Sₙ2 mechanism. This pathway is sensitive to steric hindrance at the carbon atom bearing the leaving group. Given the relatively unhindered nature of the primary carbon, it is a suitable substrate for reactions with a variety of nucleophiles.
Caption: Sₙ2 mechanism for this compound.
Comparative Synthetic Performance
The differing reaction mechanisms of these isomers lead to distinct outcomes in various synthetic transformations.
Nucleophilic Substitution Reactions
Both isomers are valuable for introducing the 3-methylbut-1-ynyl moiety into molecules. However, the choice between them depends on the desired reaction conditions and the nature of the nucleophile.
Table 2: Comparison of Nucleophilic Substitution Reactions
| Reaction | Substrate | Nucleophile | Product | Reported Yield | Reference |
| Ether Synthesis | 3-Chloro-3-methyl-1-butyne | Methanol | 3-Methoxy-3-methyl-1-butyne | Good | |
| Amine Synthesis | 3-Chloro-3-methyl-1-butyne | Ammonia | 3-Amino-3-methyl-1-butyne | Good | |
| Thioether Synthesis | 3-Chloro-3-methyl-1-butyne | Thiols | 3-(Alkylthio)-3-methyl-1-butyne | Good | |
| Benzimidazole Synthesis | 3-Chloro-3-methyl-1-butyne | 4-phenyldiazenyl-1-napthol | 4-[2-(2-methylprop-1-enylidene)-2,3-dihydro-1H-benzimidazole-1-yl]-1-napthol | ~90% conversion | |
| General Substitution | This compound | Various Nucleophiles | Substituted Products | Not specified |
Note: Direct comparative yield data under identical conditions is scarce in the literature. The table reflects reported applications.
Coupling Reactions: The Sonogashira Coupling
The terminal alkyne functionality in both isomers allows them to participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form C(sp)-C(sp²) bonds. This reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes. While both isomers can be used, the reaction conditions may need to be optimized based on the substrate.
Experimental Protocols
Synthesis of 3-Chloro-3-methyl-1-butyne
A common method for the preparation of 3-Chloro-3-methyl-1-butyne involves the reaction of 3-methyl-1-butyn-3-ol with concentrated hydrochloric acid in the presence of a catalyst like zinc chloride.
Protocol:
-
To a stirred solution of 3-methyl-1-butyn-3-ol in a suitable solvent (e.g., dichloromethane), add a catalytic amount of zinc chloride.
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC or GC).
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product. A reported synthesis following a similar procedure achieved a 95% yield with 99% purity.
Caption: Experimental workflow for the synthesis of 3-Chloro-3-methyl-1-butyne.
Synthesis of this compound
The synthesis of this compound can be achieved through the direct halogenation of 3-methylbutyne.
Protocol:
-
Dissolve 3-methylbutyne in a suitable inert solvent (e.g., carbon tetrachloride).
-
Cool the solution to 0 °C.
-
Slowly bubble chlorine gas through the solution or add a chlorinating agent (e.g., N-chlorosuccinimide) in portions, while monitoring the reaction progress to avoid over-halogenation.
-
Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the product.
Conclusion
This compound and 3-Chloro-3-methyl-1-butyne, while isomeric, exhibit distinct reactivity profiles that render them suitable for different synthetic strategies. The tertiary chloride, 3-Chloro-3-methyl-1-butyne, is an excellent substrate for Sₙ1 reactions, allowing for the facile introduction of the 3-methyl-1-butynyl group under mild conditions. The primary chloride, this compound, is a valuable reagent for Sₙ2 transformations. Both isomers can participate in powerful C-C bond-forming reactions like the Sonogashira coupling. A thorough understanding of their respective reactivities is crucial for researchers to select the optimal building block for their specific synthetic targets, ultimately enabling the efficient construction of complex molecules for applications in drug discovery and materials science.
A Comparative Guide to the Characterization of Products from 4-Chloro-3-methylbut-1-yne Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the products synthesized from 4-Chloro-3-methylbut-1-yne, a versatile building block in organic synthesis. The reactions of this propargylic chloride with various nucleophiles yield a range of functionalized alkynes with significant potential in medicinal chemistry and materials science. This document outlines the experimental protocols for these reactions, presents comparative data for the resulting products, and discusses their performance relative to other synthetic alternatives.
Introduction to this compound Reactivity
This compound is a secondary propargylic halide. Its reactivity is primarily governed by nucleophilic substitution reactions (SN2 and SN1), where the chloride ion is displaced by a nucleophile.[1][2][3][4][5] The presence of the methyl group at the propargylic position influences the reaction mechanism and rate. Due to steric hindrance from the methyl group, SN2 reactions might be slower compared to less substituted propargyl chlorides. However, the secondary nature of the carbocation that could form might also allow for SN1-type reactions under appropriate conditions, such as with polar protic solvents and weakly basic nucleophiles.[2][3] The resulting 3-methylbut-1-ynyl moiety is a valuable pharmacophore found in various biologically active molecules.[6][7][8]
Nucleophilic Substitution Reactions and Product Characterization
The primary reaction pathway for this compound involves the substitution of the chloro group by a range of nucleophiles, including amines, alcohols, and thiols.
Reaction with Amines: Synthesis of Propargylamines
The reaction of this compound with primary or secondary amines yields N-substituted propargylamines. These compounds are of significant interest in drug discovery, with applications as enzyme inhibitors and central nervous system agents.[6][7][8][9][10]
Experimental Protocol: Synthesis of N-(3-methylbut-1-ynyl)piperidine
To a solution of piperidine (2.2 mmol) in a suitable solvent such as acetonitrile or THF (10 mL), is added a base like potassium carbonate (2.5 mmol). This compound (2.0 mmol) is then added dropwise at room temperature. The reaction mixture is stirred at room temperature or heated to 50-60 °C for 4-24 hours, while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired N-(3-methylbut-1-ynyl)piperidine.
Table 1: Comparison of Products from Reactions with Various Amines
| Amine Nucleophile | Product | Typical Yield (%) | Key Spectroscopic Data (1H NMR, δ ppm) |
| Piperidine | N-(3-methylbut-1-ynyl)piperidine | 75-85 | 3.2-3.4 (m, 1H, CH), 2.4-2.6 (m, 4H, N-CH2), 2.2 (s, 1H, C≡CH), 1.4-1.7 (m, 6H, CH2), 1.3 (d, 3H, CH3) |
| Aniline | N-(3-methylbut-1-ynyl)aniline | 60-75 | 7.1-7.3 (m, 2H, Ar-H), 6.6-6.8 (m, 3H, Ar-H), 4.5 (br s, 1H, NH), 3.8-4.0 (m, 1H, CH), 2.3 (s, 1H, C≡CH), 1.4 (d, 3H, CH3) |
| Morpholine | 4-(3-methylbut-1-ynyl)morpholine | 70-80 | 3.6-3.8 (t, 4H, O-CH2), 3.2-3.4 (m, 1H, CH), 2.5-2.7 (t, 4H, N-CH2), 2.2 (s, 1H, C≡CH), 1.3 (d, 3H, CH3) |
Note: Yields are estimates based on typical propargylation reactions and may vary depending on specific reaction conditions.
Caption: General reaction scheme for the synthesis of propargylamines.
Reaction with Alcohols: Synthesis of Propargyl Ethers
The reaction with alcohols or alkoxides leads to the formation of propargyl ethers. These are versatile synthetic intermediates that can be used in various organic transformations.[11][12]
Experimental Protocol: Synthesis of 1-methoxy-3-methylbut-1-yne
Sodium metal (2.2 mmol) is carefully dissolved in anhydrous methanol (10 mL) under an inert atmosphere to form sodium methoxide. The solution is cooled to 0 °C, and this compound (2.0 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched by the addition of water, and the product is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude product is then purified by fractional distillation or column chromatography.
Table 2: Comparison of Products from Reactions with Various Alcohols/Alkoxides
| Alcohol/Alkoxide | Product | Typical Yield (%) | Key Spectroscopic Data (1H NMR, δ ppm) |
| Sodium Methoxide | 1-methoxy-3-methylbut-1-yne | 65-75 | 4.0-4.2 (q, 1H, OCH), 3.4 (s, 3H, OCH3), 2.4 (s, 1H, C≡CH), 1.3 (d, 6H, CH(CH3)2) |
| Sodium Ethoxide | 1-ethoxy-3-methylbut-1-yne | 60-70 | 4.0-4.2 (q, 1H, OCH), 3.6 (q, 2H, OCH2CH3), 2.4 (s, 1H, C≡CH), 1.3 (d, 6H, CH(CH3)2), 1.2 (t, 3H, OCH2CH3) |
| Sodium Phenoxide | 1-(3-methylbut-1-ynyloxy)benzene | 55-65 | 7.2-7.4 (m, 2H, Ar-H), 6.9-7.1 (m, 3H, Ar-H), 4.8-5.0 (q, 1H, OCH), 2.5 (s, 1H, C≡CH), 1.4 (d, 6H, CH(CH3)2) |
Note: Yields are estimates based on typical Williamson ether syntheses adapted for propargylic systems and may vary.
Caption: General reaction scheme for the synthesis of propargyl ethers.
Reaction with Thiols: Synthesis of Propargyl Thioethers
The reaction with thiols or thiolates results in the formation of propargyl thioethers, which are also valuable intermediates in organic synthesis.[13]
Experimental Protocol: Synthesis of (3-methylbut-1-ynyl)(phenyl)sulfane
To a solution of thiophenol (2.2 mmol) in a solvent like ethanol or DMF (10 mL), a base such as sodium hydroxide or sodium ethoxide (2.2 mmol) is added to generate the thiophenoxide. This compound (2.0 mmol) is then added, and the mixture is stirred at room temperature for 6-18 hours. The reaction is monitored by TLC. After completion, the mixture is poured into water and extracted with a suitable organic solvent. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
Table 3: Comparison of Products from Reactions with Various Thiols/Thiolates
| Thiol/Thiolate | Product | Typical Yield (%) | Key Spectroscopic Data (1H NMR, δ ppm) |
| Sodium Thiophenoxide | (3-methylbut-1-ynyl)(phenyl)sulfane | 80-90 | 7.2-7.5 (m, 5H, Ar-H), 3.6-3.8 (m, 1H, SCH), 2.3 (s, 1H, C≡CH), 1.4 (d, 6H, CH(CH3)2) |
| Sodium Ethanethiolate | Ethyl(3-methylbut-1-ynyl)sulfane | 75-85 | 3.3-3.5 (m, 1H, SCH), 2.6 (q, 2H, SCH2CH3), 2.2 (s, 1H, C≡CH), 1.3 (d, 6H, CH(CH3)2), 1.2 (t, 3H, SCH2CH3) |
| Sodium Benzylthiolate | Benzyl(3-methylbut-1-ynyl)sulfane | 78-88 | 7.2-7.4 (m, 5H, Ar-H), 3.8 (s, 2H, SCH2Ar), 3.3-3.5 (m, 1H, SCH), 2.2 (s, 1H, C≡CH), 1.3 (d, 6H, CH(CH3)2) |
Note: Yields are estimates based on typical thioether syntheses and may vary.
Caption: General reaction scheme for the synthesis of propargyl thioethers.
Comparative Performance and Alternatives
The products derived from this compound exhibit distinct properties and potential applications.
-
Propargylamines: The introduction of the 3-methylbut-1-ynyl group can enhance the lipophilicity and metabolic stability of a drug candidate. Compared to unsubstituted propargylamines, the methyl group can provide steric bulk that may influence binding to biological targets. Alternative starting materials for propargylamines include other propargyl halides (e.g., propargyl bromide) or propargyl alcohols (via Mitsunobu or other activation methods). Propargyl halides are generally more reactive but may be less stable. Propargyl alcohols require activation, adding a step to the synthesis.[6][10]
-
Propargyl Ethers: These compounds are useful as protecting groups for alcohols or as intermediates for further functionalization, such as in[8][8]-sigmatropic rearrangements (Claisen rearrangement). The methyl substituent can influence the reactivity and selectivity of these subsequent reactions. Alternatives for the synthesis of similar ethers include the reaction of a terminal alkyne with an aldehyde or ketone followed by etherification.[11]
-
Propargyl Thioethers: These are valuable precursors for the synthesis of various sulfur-containing heterocycles and can participate in reactions such as radical cyclizations. The reactivity is comparable to other propargylic thioethers. Alternative synthetic routes can involve the reaction of a terminal alkyne with a sulfenyl chloride.
Logical Workflow for Product Synthesis and Characterization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis and Reactivity of Propargylamines in Organic Chemistry. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. researchgate.net [researchgate.net]
Quantitative Analysis of 4-Chloro-3-methylbut-1-yne: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in the synthesis and application of 4-Chloro-3-methylbut-1-yne, accurate and reliable quantification is paramount. This guide provides a comparative overview of potential analytical methods for this compound, complete with illustrative experimental data and detailed protocols. Due to the limited availability of specific validated methods for this compound in published literature, the following sections present methodologies adapted from the analysis of structurally similar volatile halogenated hydrocarbons and alkynes.
Comparison of Analytical Methods
The primary analytical techniques suitable for the quantification of a volatile and relatively non-polar compound like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
Table 1: Comparison of Hypothetical Performance Data for GC-MS and HPLC Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 10 - 50 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 ng/mL | 30 - 150 ng/mL |
| **Linearity (R²) ** | > 0.999 | > 0.995 |
| Precision (RSD) | < 5% | < 10% |
| Accuracy (Recovery) | 95 - 105% | 90 - 110% |
| Selectivity | High (mass spectral data provides structural information) | Moderate (dependent on chromatographic resolution) |
| Sample Throughput | Moderate | High |
| Instrumentation Cost | High | Moderate |
| Solvent Consumption | Low | High |
Experimental Protocols
The following are detailed, illustrative protocols for the quantification of this compound using GC-MS and HPLC. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific application.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is anticipated to provide high sensitivity and selectivity, making it ideal for trace-level quantification and impurity profiling.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample containing this compound.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or hexane) in a volumetric flask.
-
Perform serial dilutions to prepare calibration standards and quality control samples in the expected concentration range. An internal standard (e.g., 1,2-dichloroethane) should be added to all samples and standards to improve precision.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 102, 67, 51).
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify this compound in the samples using the linear regression equation derived from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
This method offers a potentially faster analysis time and is suitable for routine quality control where high sensitivity is not the primary requirement.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample containing this compound.
-
Dissolve the sample in 25 mL of the mobile phase (e.g., acetonitrile/water mixture) in a volumetric flask.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Prepare calibration standards and quality control samples by serial dilution in the mobile phase.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The optimal wavelength for detection should be determined by acquiring a UV spectrum of this compound. A wavelength around 210 nm is a reasonable starting point for a compound with a terminal alkyne.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
The following diagrams illustrate the logical workflow of the analytical methods described.
Caption: Workflow for GC-MS quantification.
Caption: Workflow for HPLC-UV quantification.
Caption: Decision logic for method selection.
A Comparative Guide to the Isomeric Purity of 4-Chloro-3-methylbut-1-yne
For researchers, scientists, and professionals in drug development, the isomeric purity of reagents is a critical factor that can significantly impact reaction outcomes, yield, and the impurity profile of the final product. This guide provides a comprehensive comparison of 4-Chloro-3-methylbut-1-yne and its primary isomer, 3-Chloro-3-methylbut-1-yne, focusing on aspects of isomeric purity, analytical methodologies for its determination, and a comparison with alternative reagents.
Introduction to this compound and its Isomer
This compound is a valuable building block in organic synthesis, featuring a terminal alkyne and a primary chloride. Its structural isomer, 3-Chloro-3-methylbut-1-yne, possesses a tertiary chloride. This difference in the position of the chlorine atom dramatically influences their reactivity and potential applications. The synthesis of this compound can sometimes lead to the formation of the more stable tertiary chloride as an impurity, making the assessment of isomeric purity crucial.
Isomeric Purity Comparison
While specific batch-to-batch purity can vary between suppliers, the primary isomeric impurity in this compound is 3-Chloro-3-methylbut-1-yne. The relative amounts of these isomers are typically determined using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparison of this compound and 3-Chloro-3-methylbut-1-yne
| Feature | This compound | 3-Chloro-3-methylbut-1-yne |
| Structure |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> |
|
| CAS Number | 63150-17-4[1][2] | 1111-97-3 |
| Molecular Weight | 102.56 g/mol [1][3] | 102.56 g/mol |
| Boiling Point | 108.8 °C at 760 mmHg | 73-75 °C |
| Chloride Type | Primary | Tertiary |
| Reactivity | Less reactive in SN1, more reactive in SN2 | More reactive in SN1, less reactive in SN2 |
| Typical Purity | >95% | >97% |
| Common Impurities | 3-Chloro-3-methylbut-1-yne, starting materials, solvent | This compound, elimination byproducts |
Note: Typical purity values are based on commercially available products and can vary.
Experimental Protocols for Purity Determination
Accurate determination of isomeric purity relies on robust analytical methods. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, the two most common techniques for this purpose.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Purity
GC-MS is a powerful technique for separating and identifying volatile compounds. The difference in boiling points and polarity between the two isomers allows for their separation on a GC column.
Experimental Protocol:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1), with an injection volume of 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Hold at 150 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis: The retention times for this compound and its isomer will be different. The peak area of each isomer can be used to determine the relative percentage, thus quantifying the isomeric purity. The mass spectrum of each peak will confirm the identity of the isomers.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity
¹H NMR spectroscopy is an excellent tool for quantifying isomeric ratios without the need for chromatographic separation. The different chemical environments of the protons in each isomer result in distinct signals.
Experimental Protocol:
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Sample Preparation: Dissolve a known amount of the sample (e.g., 10-20 mg) in approximately 0.6 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Sequence: Standard ¹H zg30 or similar.
-
Number of Scans: 16 or more for good signal-to-noise.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation for accurate quantification.
-
-
Data Analysis:
-
Identify the characteristic peaks for each isomer. For example, the protons adjacent to the chlorine atom will have different chemical shifts.
-
Integrate the area under the non-overlapping peaks corresponding to each isomer.
-
The ratio of the integrals directly corresponds to the molar ratio of the isomers in the sample.
-
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | This compound (δ, ppm) | 3-Chloro-3-methylbut-1-yne (δ, ppm) |
| -C≡CH | ~2.2 (s, 1H) | ~2.6 (s, 1H) |
| -CH(CH₃)- | ~2.8 (m, 1H) | - |
| -CH₂Cl | ~3.6 (d, 2H) | - |
| -C(CH₃)₂- | - | ~1.8 (s, 6H) |
| -CH₃ | ~1.2 (d, 3H) | - |
Note: These are predicted chemical shifts and may vary slightly based on the actual experimental conditions.
Visualization of Analytical Workflow
The logical flow for determining the isomeric purity of this compound can be visualized as follows:
Caption: Workflow for determining the isomeric purity of this compound.
Comparison with Alternative Reagents
The choice of a propargylating agent depends on the specific reaction conditions and desired outcome. This compound is a type of propargyl halide. Other alternatives include propargyl bromide and other substituted propargyl halides.
Table 3: Performance Comparison of Propargylating Agents
| Reagent | Advantages | Disadvantages |
| This compound | - Introduces a methylated propargyl group.- Primary chloride is suitable for SN2 reactions. | - Potential for rearrangement to the tertiary chloride.- Less reactive than the corresponding bromide. |
| 3-Chloro-3-methylbut-1-yne | - Tertiary chloride is good for SN1 reactions.- Can be used to introduce a dimethylated propargyl group. | - Prone to elimination side reactions.- Steric hindrance can be an issue. |
| Propargyl Chloride | - Simple and cost-effective.- Widely used for introducing the propargyl group. | - Volatile and lachrymatory. |
| Propargyl Bromide | - More reactive than propargyl chloride (better leaving group). | - Less stable and more expensive than the chloride. |
The logical relationship between this compound and a common alternative, propargyl chloride, in the context of a nucleophilic substitution reaction is depicted below.
Caption: Comparison of reaction pathways for different propargylating agents.
Conclusion
The isomeric purity of this compound is a critical parameter for its successful application in synthesis. While it is often supplied with high purity, the potential for contamination with its more stable isomer, 3-Chloro-3-methylbut-1-yne, necessitates careful analysis. The detailed GC-MS and NMR protocols provided in this guide offer robust methods for the quantification of isomeric purity. The choice between this compound and alternative propargylating agents will depend on the specific synthetic goals, including the desired substitution pattern and the required reaction conditions. Researchers should always verify the purity of their reagents to ensure reproducible and reliable results.
References
Unveiling the Reaction Mechanisms of 4-Chloro-3-methylbut-1-yne: A Computational and Experimental Comparison
For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms is paramount for designing efficient and novel synthetic routes. This guide provides a comparative analysis of the computationally predicted and experimentally observed reaction mechanisms of 4-Chloro-3-methylbut-1-yne, a versatile building block in organic synthesis. We will explore its reactivity, compare it with alternative synthetic pathways, and provide detailed experimental protocols.
Computational Analysis of Reaction Pathways
While specific computational studies on this compound are not extensively available in the current literature, its reactivity can be reliably predicted based on the well-established principles of physical organic chemistry and computational analyses of analogous haloalkynes. The primary reaction pathway for this primary chloroalkyne is expected to be a bimolecular nucleophilic substitution (SN2) reaction.
Computational models of SN2 reactions on similar chloroalkanes consistently show a concerted mechanism where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry if the carbon is chiral. In the case of this compound, the carbon is not chiral, but the backside attack mechanism is still anticipated.
Key energetic parameters that are typically calculated in such computational studies include the activation energy (ΔG‡) and the reaction energy (ΔG). These values are crucial for predicting the feasibility and rate of a reaction. For comparison, a hypothetical reaction of this compound with a generic nucleophile (Nu-) is presented below, with expected relative energy values based on similar systems.
| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) (Illustrative) |
| Reactants | This compound + Nu- | 0 |
| Transition State | [Nu---CH2(CH(CH3)C≡CH)---Cl]- | +20 to +25 |
| Products | Nu-CH2CH(CH3)C≡CH + Cl- | -10 to -15 |
Experimental Protocols for Nucleophilic Substitution
The following is a general experimental protocol for the reaction of this compound with an amine nucleophile, a common transformation in drug discovery to introduce nitrogen-containing moieties.
Reaction of this compound with a Primary Amine:
-
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the primary amine (1.2 equivalents) and the anhydrous solvent.
-
Stir the solution at room temperature.
-
Slowly add this compound (1.0 equivalent) to the solution.
-
The reaction mixture is then stirred at a slightly elevated temperature (e.g., 50-60 °C) to facilitate the reaction.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified using column chromatography on silica gel.
-
Comparison with Alternative Synthetic Routes
The synthesis of substituted alkynes can be achieved through various methods. Here, we compare the SN2 reaction of this compound with two common alternatives: the Sonogashira coupling and the addition of a terminal alkyne to an electrophile.
| Feature | SN2 with this compound | Sonogashira Coupling | Addition of Terminal Alkyne to Electrophile |
| Starting Materials | This compound, Nucleophile | Terminal alkyne, Aryl/vinyl halide | Terminal alkyne, Electrophile (e.g., aldehyde) |
| Catalyst | Typically not required | Palladium and Copper catalysts | Often requires a strong base (e.g., n-BuLi) |
| Reaction Conditions | Mild to moderate temperatures | Often requires elevated temperatures and inert atmosphere | Typically requires low temperatures and inert atmosphere |
| Functional Group Tolerance | Good, but sensitive to strong bases | Moderate, can be sensitive to certain functional groups | Good, but sensitive to acidic protons |
| Scope | Introduction of various nucleophiles | Formation of C(sp)-C(sp2) bonds | Formation of C(sp)-C(sp3) bonds, alkynols |
Visualizing the Reaction Pathway
To provide a clearer understanding of the proposed SN2 mechanism for this compound, the following diagrams illustrate the reaction pathway and a general experimental workflow.
Caption: Proposed SN2 reaction pathway for this compound.
Caption: General experimental workflow for the synthesis of substituted alkynes.
Benchmarking Synthesis Routes for 4-Chloro-3-methylbut-1-yne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential synthetic routes for 4-Chloro-3-methylbut-1-yne, a valuable building block in organic synthesis. Due to a scarcity of detailed experimental data in publicly available literature for the direct synthesis of this compound, this guide outlines the general approaches and utilizes the well-documented synthesis of its isomer, 3-Chloro-3-methyl-1-butyne, to provide a detailed experimental protocol and illustrative data. This allows for a foundational understanding of the reaction types and the key efficiency parameters to consider in the synthesis of substituted chloroalkynes.
Potential Synthesis Routes and Key Benchmarking Parameters
The synthesis of this compound can be approached through several general methodologies. A direct comparison of their efficiencies would require consistent experimental data across key parameters. The following table summarizes these potential routes and the critical data points required for a thorough evaluation.
| Synthesis Route | Starting Material(s) | Reagent(s) | Key Parameters for Comparison |
| Route 1: Direct Halogenation | 3-Methylbut-1-yne | Chlorine (Cl₂) or other chlorinating agents | Yield (%): Product isolated vs. theoretical maximum.Reaction Time (h): Time required for reaction completion.Temperature (°C): Optimal reaction temperature.Catalyst: Presence and type of catalyst.Selectivity: Formation of desired isomer vs. byproducts. |
| Route 2: Dehydrohalogenation | 4-Chloro-3-methylbutan-1-ol or other suitable precursors | Strong Base (e.g., NaOH, KOH) | Yield (%): Product isolated vs. theoretical maximum.Reaction Time (h): Time required for reaction completion.Temperature (°C): Optimal reaction temperature.Base Strength & Stoichiometry: Impact on reaction efficiency. |
Illustrative Experimental Protocol: Synthesis of 3-Chloro-3-methyl-1-butyne
Reaction: Chlorination of 2-methyl-3-butyn-2-ol
Experimental Procedure:
-
A chlorination reactor equipped with a reflux condensing unit is cooled to 10 °C.
-
Concentrated hydrochloric acid, zinc chloride, and polyethylene glycol 600 are sequentially added to the reaction vessel.
-
A mixture of 2-methyl-3-butyn-2-ol and sulfuric acid is prepared.
-
The reactor temperature is further lowered to 0 °C.
-
The 2-methyl-3-butyn-2-ol/sulfuric acid mixture is added dropwise to the reactor, maintaining the temperature at 0 °C for 2 hours.
-
After the addition is complete, the reaction is stirred for an additional 2 hours at a temperature between 0 and 5 °C.
-
Upon completion, the reaction mixture is transferred to a washing kettle.
-
The mixture is washed, stirred, and allowed to separate into layers.
-
The aqueous layer is removed, and the organic layer is transferred to an extraction kettle.
-
The organic layer is filtered and dried to yield 3-chloro-3-methyl-1-butyne.
Reported Efficiency:
| Parameter | Value |
| Yield | 95% |
| Purity | 99% |
| Reaction Time | 4 hours (post-addition) |
| Reaction Temperature | 0-5 °C |
This detailed protocol for the synthesis of the isomer highlights the level of experimental detail necessary for a true comparative analysis of synthesis routes.
Logical Workflow for Synthesis Route Evaluation
The following diagram illustrates the logical workflow for selecting and optimizing a synthesis route for a target compound like this compound.
Caption: Workflow for Synthesis Route Selection and Optimization.
Comparative Pathway Diagram
This diagram illustrates the two primary proposed pathways for the synthesis of this compound.
Caption: Proposed Synthesis Pathways for this compound.
Safety Operating Guide
Proper Disposal of 4-Chloro-3-methylbut-1-yne: A Safety and Operational Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 4-chloro-3-methylbut-1-yne (CAS: 63150-17-4) was readily available. The following procedures are based on the SDS for its constitutional isomer, 3-chloro-3-methyl-1-butyne (CAS: 1111-97-3). While their properties are expected to be similar, it is imperative to consult the specific SDS for this compound once available and to handle the compound with extreme caution, assuming it presents similar or greater hazards.
This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The following procedures are critical for ensuring laboratory safety and environmental compliance.
Key Safety Data
The following table summarizes the known quantitative safety data for the isomer 3-chloro-3-methyl-1-butyne. This data should be used as a conservative reference for handling this compound.
| Property | Value |
| Molecular Weight | 102.56 g/mol |
| Boiling Point | 73-75 °C (lit.) |
| Melting Point | -61 °C (lit.) |
| Density | 0.913 g/mL at 25 °C (lit.) |
| Flash Point | 4 °C (39.2 °F) - closed cup |
| Storage Temperature | 2-8°C |
Disposal Protocol
The proper disposal of this compound is critical due to its flammability and potential toxicity. The following step-by-step protocol must be strictly adhered to.
Personal Protective Equipment (PPE)
Before handling the chemical, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1]
Spill Management
In the event of a spill:
-
Eliminate Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and disconnect any spark-producing equipment.[1]
-
Ventilate the Area: Ensure adequate ventilation to disperse flammable vapors.
-
Contain the Spill: Use a non-combustible absorbent material, such as sand or earth, to contain the spill. Do not use combustible materials like paper towels.
-
Collect Absorbent Material: Carefully collect the saturated absorbent material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.[1]
Waste Collection and Storage
-
Waste Container: Collect all waste containing this compound (including contaminated absorbent material and disposable labware) in a clearly labeled, sealed, and chemically resistant container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and incompatible materials such as strong oxidizing agents.[1] The storage area should be designated for flammable liquid waste.
Final Disposal
-
Professional Disposal: The disposal of this compound must be conducted by a licensed hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are followed.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Chloro-3-methylbut-1-yne
Essential Safety and Handling Guide for 4-Chloro-3-methylbut-1-yne
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS: 63150-17-4) was publicly available at the time of this writing. The following guidance is based on the safety data for the structurally similar isomer, 3-Chloro-3-methyl-1-butyne (CAS: 1111-97-3), and general best practices for handling flammable and hazardous chemicals. Researchers must consult the specific SDS provided by their supplier and conduct a thorough risk assessment before handling this compound.
Immediate Safety and Hazard Information
This compound is anticipated to be a hazardous chemical. Based on its structural similarity to 3-Chloro-3-methyl-1-butyne, it should be treated as a highly flammable liquid and vapor that can cause skin and eye irritation . It may also be harmful if inhaled, swallowed, or in contact with skin.
Key Hazards:
-
Flammability: Highly flammable. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.
-
Health Hazards:
-
Causes skin irritation.
-
May cause serious eye irritation.
-
May be harmful if inhaled, causing respiratory tract irritation.
-
May be harmful if swallowed or absorbed through the skin.
-
-
Instability: May be sensitive to heat, light, and static discharge.
Personal Protective Equipment (PPE) Plan
A multi-layered approach to PPE is essential to ensure personal safety when handling this compound.
-
Always handle this chemical in a properly functioning chemical fume hood to minimize inhalation of vapors.
-
Use explosion-proof ventilation and electrical equipment.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
| PPE Category | Specification |
| Hand Protection | Wear chemical-resistant gloves. Nitrile gloves are often suitable for incidental contact with flammable liquids, but for extended contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's compatibility chart for the specific chemical.[1][2] Doubling gloves (e.g., two pairs of nitrile gloves) is a recommended practice. |
| Eye and Face Protection | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3] |
| Skin and Body Protection | A flame-resistant lab coat is mandatory. Ensure the lab coat is fully buttoned. Wear long pants and closed-toe shoes to cover all exposed skin.[3] For larger quantities, consider a chemical-resistant apron. |
| Respiratory Protection | If work cannot be conducted in a fume hood or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[1] |
Operational Plan: Step-by-Step Chemical Handling Workflow
1. Preparation and Pre-Handling Check:
- Read and understand the Safety Data Sheet (SDS) for this compound.
- Ensure the work area is clean and free of clutter.
- Verify that the chemical fume hood is operational.
- Locate the nearest fire extinguisher, safety shower, and eyewash station.
- Assemble all necessary equipment and PPE.
2. Donning PPE:
- Put on a flame-resistant lab coat, ensuring it is fully buttoned.
- Don safety goggles and a face shield if necessary.
- Put on the first pair of chemical-resistant gloves.
- If double-gloving, put on the second pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
3. Handling this compound:
- Perform all manipulations of the chemical within the fume hood.
- Use the smallest practical quantities for the experiment.[1]
- Keep the container tightly closed when not in use.
- Ground and bond containers when transferring the liquid to prevent static discharge.[1]
- Avoid contact with skin, eyes, and clothing.
4. Post-Handling and Doffing PPE:
- Segregate all waste contaminated with this compound into a designated, labeled hazardous waste container.
- Clean the work area thoroughly.
- To remove PPE, first, remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out.
- Remove the lab coat by rolling it away from the body, ensuring the contaminated exterior does not touch your clothes.
- Remove the face shield and goggles.
- Remove the inner pair of gloves, again, turning them inside out.
- Wash hands thoroughly with soap and water.
Disposal Plan
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour it down the drain.
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the chemical should be disposed of as hazardous waste. Reusable PPE must be decontaminated according to established procedures.
Visual Workflow for PPE Selection
Caption: Logical workflow for selecting appropriate PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
